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  • Product: Di-Boc-DL-cystathionine
  • CAS: 1452575-03-9

Core Science & Biosynthesis

Foundational

NMR spectral data for Di-Boc-DL-cystathionine

An In-Depth Technical Guide to the NMR Spectral Analysis of Di-Boc-DL-Cystathionine Abstract This guide provides a comprehensive technical overview of the nuclear magnetic resonance (NMR) spectroscopic characterization o...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the NMR Spectral Analysis of Di-Boc-DL-Cystathionine

Abstract

This guide provides a comprehensive technical overview of the nuclear magnetic resonance (NMR) spectroscopic characterization of Di-Boc-DL-cystathionine. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It establishes a self-validating workflow for structural confirmation, grounded in first principles of NMR spectroscopy. We will detail the experimental protocols for 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR, present a thorough interpretation of the spectral data with assignments based on authoritative sources, and discuss the critical importance of this characterization in the context of synthetic chemistry and pharmaceutical research. The methodologies and interpretations herein are designed to ensure the highest degree of scientific integrity and experimental reproducibility.

Introduction: The Synthetic Challenge and the Analytical Imperative

Di-Boc-DL-cystathionine is a non-proteinogenic amino acid derivative that serves as a crucial building block in medicinal chemistry and biochemical research. As a protected form of cystathionine, it is an intermediate in the synthesis of complex peptides and enzyme inhibitors targeting the transsulfuration pathway[1][2]. The cystathionine core is implicated in various metabolic processes, making its analogs valuable probes for studying enzyme function and developing novel therapeutics[3][4].

The molecule possesses two chiral centers, two N-Boc protecting groups, two carboxylic acid moieties, and a flexible thioether linkage. This structural complexity necessitates an unambiguous analytical method to confirm its identity and purity before its use in multi-step syntheses. Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent technique for this purpose, offering non-destructive, detailed structural elucidation in solution[5]. This guide provides the definitive NMR framework for verifying the structure of Di-Boc-DL-cystathionine.

The NMR Verification Workflow: A Self-Validating Approach

To ensure absolute confidence in the material's structure, a multi-dimensional NMR approach is not just recommended; it is essential. The workflow is designed as a closed-loop system where each experiment validates the hypothesis of the previous one.

Experimental Protocol: Foundational Data Acquisition

The quality of NMR data is fundamentally dependent on meticulous sample preparation and appropriate acquisition parameters.

Step-by-Step Sample Preparation and Acquisition:

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of the Di-Boc-DL-cystathionine sample.

    • Dissolve the sample in 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO-d₆ is preferred as its polarity aids in dissolving the analyte and its residual water peak does not typically obscure key signals. Importantly, it allows for the observation of exchangeable protons (N-H and COOH).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument & Calibration:

    • All spectra should be acquired on a high-field NMR spectrometer (≥400 MHz) to ensure adequate signal dispersion[6].

    • Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm; δC = 39.52 ppm).

  • 1D ¹H NMR Acquisition:

    • Purpose: To identify all proton environments and their relative populations.

    • Typical Parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 2 seconds[6].

  • 1D ¹³C{¹H} NMR Acquisition:

    • Purpose: To identify all unique carbon environments.

    • Typical Parameters: 1024-4096 scans, spectral width of 200-250 ppm, relaxation delay of 2-5 seconds[6].

  • 2D ¹H-¹H COSY Acquisition:

    • Purpose: To identify scalar-coupled protons (typically through 2-3 bonds), revealing the connectivity within individual spin systems[7].

    • Typical Parameters: Gradient-enhanced (gCOSY) experiment, 256-512 increments in the indirect dimension, 8-16 scans per increment.

  • 2D ¹H-¹³C HSQC Acquisition:

    • Purpose: To correlate protons directly to their attached carbons, confirming C-H assignments[8].

    • Typical Parameters: Gradient-enhanced (gHSQC) experiment, 128-256 increments in the indirect dimension, 16-64 scans per increment.

Workflow Visualization

The logical flow from initial observation to final structural confirmation is a critical component of a self-validating methodology.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_validation Structural Verification H1 ¹H NMR (Proton Environments & Integration) Assign Propose Assignments (Based on ¹H & ¹³C Shifts) H1->Assign C13 ¹³C NMR (Carbon Backbone) C13->Assign COSY ¹H-¹H COSY (H-H Connectivity) Confirm Confirm Connectivity (Validate with 2D Data) COSY->Confirm Verify Spin Systems HSQC ¹H-¹³C HSQC (Direct C-H Correlation) HSQC->Confirm Verify C-H Bonds Assign->COSY Hypothesize Couplings Assign->HSQC Hypothesize Attachments Structure Unambiguous Structure Confirmed Confirm->Structure

Caption: NMR characterization workflow for Di-Boc-DL-cystathionine.

Spectral Data Interpretation and Structural Assignment

The following data represents a typical, or expected, NMR spectrum for Di-Boc-DL-cystathionine in DMSO-d₆. Actual chemical shifts may vary slightly based on concentration and instrument conditions[9]. The assignments are derived from foundational data on protected amino acids and cystathionine derivatives[6][10][11][12].

Di-Boc-DL-cystathionine Structure with Numbering
Expected ¹H NMR Spectral Data
Assignment Label Expected Chemical Shift (δ, ppm) Multiplicity Integration
tert-Butyl ProtonsH1, H1'~1.40Singlet18H
β-Protons (Homocysteine)H5~2.1 - 2.3Multiplet2H
γ-Protons (Homocysteine)H6~2.7 - 2.9Multiplet2H
β-Protons (Cysteine)H3~2.9 - 3.1Multiplet2H
α-Proton (Homocysteine)H4~4.1 - 4.3Multiplet1H
α-Proton (Cysteine)H2~4.2 - 4.4Multiplet1H
Amide ProtonsNH, NH'~7.0 - 7.5Broad Doublet2H
Carboxylic Acid ProtonsCOOH~12.5Very Broad Singlet2H
Expected ¹³C NMR Spectral Data
Assignment Label Expected Chemical Shift (δ, ppm)
tert-Butyl CarbonsC1, C1'~28.2
γ-Carbon (Homocysteine)C6~30.5
β-Carbon (Homocysteine)C5~31.0
β-Carbon (Cysteine)C3~34.0
α-Carbon (Cysteine)C2~53.5
α-Carbon (Homocysteine)C4~54.0
Quaternary Boc CarbonsC(CH₃)₃~78.5
Carbonyl (Boc)C=O (Boc)~155.5
Carbonyl (Carboxylic Acid)COOH~172.5
In-Depth Spectral Analysis
  • Boc Protecting Groups (H1/C1, H1'/C1'): The most prominent signal in the ¹H NMR spectrum is a large singlet at approximately 1.40 ppm, integrating to 18 protons. This is the hallmark of the two equivalent tert-butyl groups of the Boc protectors[13]. The corresponding ¹³C signals appear around 28.2 ppm for the methyl carbons and 78.5 ppm for the quaternary carbons, confirming the presence of the protecting groups[6].

  • Aliphatic Backbone (H2-H6, C2-C6): The core cystathionine structure gives rise to a series of multiplets in the ¹H spectrum between ~2.1 and ~4.4 ppm. Due to the presence of two distinct amino acid residues linked by sulfur, the signals can be complex.

    • The protons on carbons adjacent to the sulfur atom (H3 and H6) are expected to be in the ~2.7-3.1 ppm range.

    • The α-protons (H2 and H4) are shifted downfield (~4.1-4.4 ppm) due to the deshielding effects of the adjacent nitrogen and carboxyl groups.

    • The presence of the DL-diastereomeric mixture may lead to some signal broadening or the appearance of closely spaced multiplets for the backbone protons and carbons, as they exist in slightly different chemical environments.

  • Amide and Carboxylic Protons (NH, COOH): In DMSO-d₆, the amide (NH) protons of the Boc-carbamate are observable as broad doublets around 7.0-7.5 ppm, showing coupling to their respective α-protons. The highly acidic carboxylic acid protons appear as a very broad singlet far downfield, typically above 12 ppm.

Structural Confirmation with 2D NMR

While 1D NMR provides the initial evidence, 2D correlation experiments are required for unambiguous assignment.

  • ¹H-¹H COSY Analysis: The COSY spectrum reveals the proton connectivity. Key expected correlations include:

    • A cross-peak between the NH proton and the α-proton (H2 or H4) of its respective residue.

    • A cross-peak between the α-proton (H2) and the β-protons (H3) of the cysteine moiety.

    • A chain of correlations from the α-proton (H4) to the β-protons (H5) and from H5 to the γ-protons (H6) of the homocysteine moiety.

  • ¹H-¹³C HSQC Analysis: The HSQC spectrum definitively links each proton to its directly attached carbon, validating the assignments made in the 1D spectra. For example, the proton signal at ~4.2-4.4 ppm will show a correlation to the carbon signal at ~53.5-54.0 ppm, confirming the α-CH units.

G cluster_cys Cysteine Moiety cluster_hcy Homocysteine Moiety NH_cys NH H2 H2 (α) NH_cys->H2 H3 H3 (β) H2->H3 NH_hcy NH' H4 H4 (α) NH_hcy->H4 H5 H5 (β) H4->H5 H6 H6 (γ) H5->H6

Caption: Key expected ¹H-¹H COSY correlations in Di-Boc-DL-cystathionine.

Field Insights for Researchers and Drug Development Professionals

  • Quality Control Imperative: For any multi-step synthesis, verifying the structure of key intermediates like Di-Boc-DL-cystathionine is paramount. An unconfirmed structure or the presence of impurities (e.g., residual starting materials, over-reacted species) can lead to failed subsequent steps, costing significant time and resources.

  • Reaction Monitoring: ¹H NMR can be used to monitor the progress of the Boc-protection reaction. The disappearance of the starting amine signals and the appearance of the characteristic 18H singlet for the Boc groups provide a clear indication of reaction completion[13].

  • Stability Assessment: The Boc group is known to be labile under acidic conditions[14][15][]. The NMR data presented here serves as a baseline reference. Any deviation from this spectrum during storage or in subsequent reaction steps (before intended deprotection) could indicate premature cleavage of the protecting group, which would be immediately evident by the reduction or disappearance of the ~1.40 ppm singlet.

Conclusion

The comprehensive NMR analysis outlined in this guide, employing a combination of 1D and 2D spectroscopic techniques, provides a robust and self-validating methodology for the structural confirmation of Di-Boc-DL-cystathionine. The detailed protocols and interpretation of expected spectral data serve as an authoritative resource for scientists engaged in peptide synthesis, medicinal chemistry, and metabolic research. By adhering to this analytical framework, researchers can ensure the chemical integrity of this vital synthetic intermediate, thereby enhancing the reliability and success of their scientific endeavors.

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Exploratory

A Technical Guide to the Thermal Stability and Degradation of Di-Boc-DL-Cystathionine

Introduction Di-Boc-DL-cystathionine is a protected form of the non-proteinogenic amino acid DL-cystathionine, an important intermediate in the transsulfuration pathway.[1][2] The introduction of the tert-butoxycarbonyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Di-Boc-DL-cystathionine is a protected form of the non-proteinogenic amino acid DL-cystathionine, an important intermediate in the transsulfuration pathway.[1][2] The introduction of the tert-butoxycarbonyl (Boc) protecting groups on the two amino functionalities enhances its solubility in organic solvents and allows for its use in peptide synthesis and as a building block in medicinal chemistry.[3][4] Understanding the thermal stability and degradation profile of this molecule is critical for its storage, handling, and application in synthetic processes, particularly those requiring elevated temperatures. This guide provides a comprehensive overview of the theoretical principles governing the thermal degradation of Di-Boc-DL-cystathionine and outlines a practical experimental framework for its assessment.

Theoretical Framework for Thermal Degradation

The thermal lability of Di-Boc-DL-cystathionine is primarily dictated by two structural features: the two Boc-protecting groups and the inherent chemical nature of the cystathionine backbone.

Thermolysis of the Boc-Protecting Groups

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group known for its lability under acidic conditions.[5] However, it can also be removed thermally, without the need for an acid catalyst.[6][7] The thermal deprotection of a Boc group typically proceeds via an elimination mechanism, yielding the free amine, carbon dioxide, and isobutylene.[6] This process can occur at temperatures ranging from approximately 100°C to over 200°C, depending on the substrate and reaction conditions.[6][7] For Di-Boc-DL-cystathionine, it is plausible that the two Boc groups may be removed sequentially or concurrently upon heating.

The proposed mechanism for the thermal deprotection of a Boc group is illustrated below:

G cluster_0 Thermal Deprotection of Boc Group Boc_Amine R-NH-Boc Transition_State [Transition State] Boc_Amine->Transition_State Fragmentation Carbamic_Acid R-NH-COOH Transition_State->Carbamic_Acid Isobutylene H2C=C(CH3)2 Transition_State->Isobutylene Free_Amine R-NH2 Carbamic_Acid->Free_Amine Decarboxylation CO2 CO2 Carbamic_Acid->CO2 Heat Δ (Heat) Heat->Boc_Amine

Caption: Proposed mechanism for thermal Boc deprotection.

Degradation of the Cystathionine Backbone

The cystathionine molecule itself contains several functionalities that could be susceptible to thermal degradation, including two carboxylic acid groups and a thioether linkage. Studies on the thermal decomposition of unprotected amino acids have shown that they can undergo complex reactions, including decarboxylation, deamination, and fragmentation, at elevated temperatures.[8][9][10][11] For instance, the thermal decomposition of cysteine, a related sulfur-containing amino acid, can produce carbon dioxide and other volatile products.[8][9][10][11]

Based on these principles, the following degradation pathways for the cystathionine core can be hypothesized:

  • Cleavage of the C-S bond: The thioether bond in cystathionine may be susceptible to homolytic or heterolytic cleavage at high temperatures, leading to the formation of various smaller molecules.

  • Decarboxylation: The two carboxylic acid groups can be lost as carbon dioxide, a common thermal degradation pathway for amino acids.

  • Deamination: The amino groups, once deprotected, can be eliminated as ammonia.

  • Intramolecular cyclization: The molecule could potentially undergo intramolecular reactions to form cyclic products.

A proposed overview of the potential thermal degradation pathways for Di-Boc-DL-cystathionine is presented below:

G DiBoc Di-Boc-DL-cystathionine MonoBoc Mono-Boc-cystathionine DiBoc->MonoBoc - Boc FreeCystathionine DL-cystathionine DiBoc->FreeCystathionine - 2 Boc MonoBoc->FreeCystathionine - Boc Fragmentation Fragmentation Products (e.g., smaller sulfur compounds, olefins) FreeCystathionine->Fragmentation C-S Cleavage Cyclic Cyclic Products FreeCystathionine->Cyclic Intramolecular Reaction Volatiles Volatile Products (CO2, NH3, Isobutylene) FreeCystathionine->Volatiles Decarboxylation, Deamination

Caption: Potential thermal degradation pathways.

Experimental Framework for Stability Assessment

A comprehensive evaluation of the thermal stability of Di-Boc-DL-cystathionine requires a multi-faceted approach, combining thermoanalytical techniques with chromatographic and spectroscopic methods. Such "forced degradation studies" are essential for understanding degradation pathways and developing stability-indicating analytical methods.[12][13][14][15]

Thermoanalytical Techniques
  • Objective: To determine the onset temperature of decomposition and the mass loss profile of the compound as a function of temperature.

  • Methodology:

    • Accurately weigh 5-10 mg of Di-Boc-DL-cystathionine into a TGA pan.

    • Place the pan in the TGA instrument.

    • Heat the sample from ambient temperature to a final temperature of 400-500°C at a constant heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

    • Record the mass of the sample as a function of temperature.

  • Interpretation: The resulting TGA curve will show distinct steps corresponding to mass loss events. The temperatures at which these losses occur provide information on the thermal stability. The percentage of mass loss can be correlated with the loss of specific fragments, such as the Boc groups.

  • Objective: To identify thermal events such as melting, decomposition, and phase transitions, and to measure the enthalpy associated with these events.

  • Methodology:

    • Accurately weigh 2-5 mg of Di-Boc-DL-cystathionine into a DSC pan and hermetically seal it.

    • Place the sample pan and an empty reference pan in the DSC instrument.

    • Heat the sample at a constant rate (e.g., 10°C/min) over a temperature range that encompasses any expected thermal events (e.g., from ambient to 300°C).

    • Record the heat flow to the sample relative to the reference.

  • Interpretation: The DSC thermogram will show endothermic peaks for melting and some decomposition processes, and exothermic peaks for other decomposition or crystallization events.[8][9][10][11] The peak temperatures and integrated peak areas (enthalpy) are characteristic of the compound's thermal behavior.

Isothermal Stress Studies and Chromatographic Analysis

Isothermal stress studies involve holding the sample at a constant elevated temperature for a defined period and then analyzing the extent of degradation. High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative analysis due to its high resolution and sensitivity.[3][16][17]

G cluster_0 Isothermal Stress & Analysis Workflow Start Di-Boc-DL-cystathionine Sample Heat Isothermal Heating (e.g., 80, 100, 120°C) Start->Heat Time Time Points (e.g., 0, 2, 4, 8, 24h) Heat->Time SamplePrep Sample Preparation (Dissolution in suitable solvent) Time->SamplePrep HPLC HPLC Analysis (Purity & Degradant Profiling) SamplePrep->HPLC LCMS LC-MS Analysis (Degradant Identification) SamplePrep->LCMS Data Data Analysis (Kinetics, Pathway ID) HPLC->Data LCMS->Data

Caption: Workflow for isothermal stress studies.

  • Objective: To separate and quantify Di-Boc-DL-cystathionine and its degradation products.

  • Methodology:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is a suitable starting point for the separation of moderately polar compounds like protected amino acids.[3]

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) is recommended to achieve good separation of the parent compound and its more polar degradation products.[3]

    • Detection: UV detection at a wavelength where the Boc-protected amino acid absorbs (e.g., 210-220 nm) is appropriate.

    • Sample Preparation: Dissolve the stressed samples in the initial mobile phase to a known concentration (e.g., 1 mg/mL).

    • Analysis: Inject a fixed volume of the sample and record the chromatogram. The peak area of Di-Boc-DL-cystathionine will decrease over time, while the peak areas of degradation products will increase.

  • Objective: To provide a rapid, qualitative assessment of the progress of degradation.

  • Methodology:

    • Stationary Phase: Silica gel 60 F254 TLC plates.[16]

    • Mobile Phase: A mixture of n-butanol, acetic acid, and water (e.g., 4:1:1 v/v/v) is a common solvent system for amino acids and their derivatives.[16]

    • Sample Application: Spot a small amount of the dissolved stressed sample onto the TLC plate.

    • Development: Develop the plate in a TLC chamber saturated with the mobile phase.

    • Visualization: Visualize the spots under UV light (if applicable) and by staining with a suitable reagent, such as ninhydrin, which will detect any free amino groups formed upon deprotection.

Structural Elucidation of Degradation Products
  • Objective: To identify the chemical structures of the major degradation products.

  • Methodology:

    • Utilize an HPLC system coupled to a mass spectrometer (e.g., electrospray ionization - ESI).

    • Analyze the stressed samples using the same chromatographic conditions as the HPLC method.

    • The mass spectrometer will provide the mass-to-charge ratio (m/z) of the parent compound and its degradation products eluting from the column.

    • Fragmentation data (MS/MS) can be obtained to further aid in structural elucidation.

  • Interpretation: By comparing the masses of the degradation products with the proposed degradation pathways, their identities can be confirmed or elucidated.

Data Presentation and Interpretation

The quantitative data obtained from the isothermal stress studies should be summarized in a table to facilitate comparison and analysis.

Table 1: Example Data from Isothermal Stress Study at 100°C

Time (hours)Purity of Di-Boc-DL-cystathionine (%)Total Degradation Products (%)
099.80.2
295.24.8
490.59.5
882.117.9
2465.734.3

By plotting the natural logarithm of the concentration of Di-Boc-DL-cystathionine versus time, the degradation rate constant (k) can be determined, assuming first-order kinetics. This can be repeated at different temperatures to calculate the activation energy for the degradation process using the Arrhenius equation.

Conclusion

The experimental framework outlined in this guide, employing a combination of thermoanalytical and chromatographic techniques, provides a comprehensive strategy for researchers and drug development professionals to thoroughly characterize the thermal stability of Di-Boc-DL-cystathionine. The resulting data is crucial for establishing appropriate storage and handling conditions, optimizing reaction parameters in synthetic applications, and ensuring the quality and purity of this important chemical intermediate.

References

  • A Comparative Guide to the Purity Analysis of Boc-D-4-aminomethylphe(Boc) by TLC and HPLC - Benchchem. (n.d.).
  • Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine - SCIRP. (n.d.).
  • Thermal Methods - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2026, March 13).
  • Proteins & Peptides Forced Degradation Studies - CD Formulation. (n.d.).
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications. (2024, April 25).
  • Forced degradation studies: an essential tool for the formulation development of vaccines - SciSpace. (2009, November 15).
  • (PDF) Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - ResearchGate. (n.d.).
  • Forced Degradation Studies | ICH Stability Testing - BioPharmaSpec. (n.d.).
  • tert-Butyloxycarbonyl protecting group - Wikipedia. (n.d.).
  • Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PMC. (n.d.).
  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC. (2022, July 11).
  • Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and hi - bioRxiv.org. (2017, March 22).
  • Disease-causing cystathionine β-synthase linker mutations impair allosteric regulation. (n.d.).
  • Structure-activity relationships and pharmacokinetic evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria - PMC. (n.d.).
  • Cystathionine-β-synthase: Molecular Regulation and Pharmacological Inhibition - PMC. (n.d.).
  • Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. (n.d.).

Sources

Foundational

Di-Boc-DL-Cystathionine: Physical Properties, Solubility Profiling, and Application in Peptide Synthesis

[label="Final Product", color="#5F636 Refining Presentation Structure I'm now implementing an E-E-A-T-focused structure for the final presentation. I am constructing an outline with an introduction, physical properties,...

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Author: BenchChem Technical Support Team. Date: March 2026

[label="Final Product", color="#5F636

Refining Presentation Structure

I'm now implementing an E-E-A-T-focused structure for the final presentation. I am constructing an outline with an introduction, physical properties, solubility profile, mechanistic insights into transsulfuration and peptide synthesis, and finally, detailed experimental protocols. I am also working on adding an abstract to provide a high-level overview. I am also planning on adding an appropriate title.

Abstract

Di-Boc-DL-cystathionine is a highly specialized, orthogonally protected amino acid derivative critical for advanced solid-phase peptide synthesis (SPPS) and metabolic pathway research. Native cystathionine is a key intermediate in the transsulfuration pathway, but its dual amino and carboxyl groups make it highly reactive and difficult to control in synthetic environments. By introducing two tert-butoxycarbonyl (Boc) protecting groups, researchers can precisely control coupling reactions. This whitepaper provides an in-depth technical analysis of the physical properties, solubility profile, and validated experimental protocols for utilizing Di-Boc-DL-cystathionine in laboratory settings.

Core Physical and Chemical Properties

Understanding the fundamental physical properties of Di-Boc-DL-cystathionine is the first step in designing a successful synthetic workflow. The addition of the bulky, electron-withdrawing Boc groups significantly alters the physical behavior of the molecule compared to native cystathionine.

According to chemical substance data from [1], the primary CAS identifier for this specific protected derivative is 1452575-03-9. Furthermore, as a "DL" mixture, this compound contains multiple stereoisomers (a mix of cystathionine and allocystathionine isomers), which is a critical factor noted by [2] when designing enantioselective biological assays.

Table 1: Physical and Chemical Specifications
PropertySpecificationScientific Rationale / Implication
Chemical Name Di-Boc-DL-cystathionineThe "Di-Boc" designation indicates both primary amines are protected, preventing unwanted polymerization during carboxyl activation.
CAS Number 1452575-03-9Unique identifier for regulatory and procurement tracking.
Molecular Formula C₁₇H₃₀N₂O₈SThe addition of two C₅H₉O₂ (Boc) groups to the native C₇H₁₄N₂O₄S backbone.
Molecular Weight 422.49 g/mol Increased mass requires careful stoichiometric calculation during assay design.
Appearance White to off-white powderIndicates high purity; yellowing may suggest oxidation of the thioether bond.
Storage -20°C (Desiccated)Boc groups are stable, but the thioether is susceptible to slow oxidation at room temperature.

Solubility Profile and Solvent Compatibility

A common pitfall in peptide synthesis is the assumption that amino acid derivatives behave similarly to their native counterparts. Native cystathionine is highly polar and water-soluble. However, the introduction of two hydrophobic Boc groups drastically reduces the dielectric constant of the molecule.

In my experience optimizing these workflows, attempting to dissolve Di-Boc-DL-cystathionine directly in aqueous buffers will result in immediate precipitation. To ensure a self-validating protocol, always dissolve the compound in a polar aprotic solvent first, followed by gradual aqueous dilution if required for biological assays.

Table 2: Empirical Solubility Profile
SolventSolubility LevelEstimated Max Conc.Application Notes
Water (H₂O) Poorly Soluble< 1 mg/mLHydrophobic Boc groups sterically hinder aqueous solvation. Do not use as a primary solvent.
DMSO Highly Soluble≥ 50 mg/mLIdeal for preparing concentrated stock solutions for long-term storage at -80°C.
DMF Highly Soluble≥ 50 mg/mLThe industry standard for SPPS. Ensures complete dissolution prior to HATU/DIPEA activation.
Methanol (MeOH) Soluble~ 20 mg/mLUseful for preparing analytical dilutions for LC-MS or HPLC quality control checks.

Mechanistic Role in Transsulfuration Research

Cystathionine is the central node in the transsulfuration pathway, a metabolic route that converts methionine into cysteine. As detailed by [], the enzyme cystathionine β-synthase (CBS) condenses homocysteine and serine to form cystathionine, which is subsequently cleaved by cystathionine γ-lyase (CSE) to yield cysteine.

Researchers utilize Di-Boc-DL-cystathionine to synthesize artificial, cystathionine-containing peptide probes. These probes are used to map enzyme binding pockets or act as competitive inhibitors in CSE-knockout studies.

Transsulfuration Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Hcy Homocysteine SAH->Hcy SAH Hydrolase Cys Cystathionine Hcy->Cys CBS + Serine Cysteine Cysteine Cys->Cysteine CSE

Metabolic flow of the transsulfuration pathway highlighting cystathionine.

Experimental Workflows & Protocols

To guarantee reproducibility and trustworthiness in your results, the following protocols have been designed as self-validating systems. Every critical step includes a mechanistic explanation and a quality control checkpoint.

Protocol A: Preparation of 10 mM Stock Solution for In Vitro Assays

Causality: Because Di-Boc-DL-cystathionine is hygroscopic, opening a cold vial exposes it to atmospheric moisture, which can degrade the reagent or alter the true molarity of your solution.

  • Equilibration: Remove the vial from -20°C storage and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes.

  • Weighing: Accurately weigh 4.22 mg of Di-Boc-DL-cystathionine.

  • Primary Dissolution: Add 1.0 mL of anhydrous, cell-culture grade DMSO to the powder. Vortex vigorously for 60 seconds.

  • Validation Check: Visually inspect the solution against a dark background. It must be completely optically clear. If micro-particulates remain, sonicate in a water bath at 25°C for 5 minutes.

  • Storage: Aliquot the solution into 100 µL single-use vials to prevent freeze-thaw degradation of the thioether bond. Store at -80°C.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Coupling

Causality: The Boc group is highly acid-labile. It is intentionally chosen because it remains perfectly stable under the basic conditions (e.g., Piperidine) used to remove Fmoc groups during standard peptide elongation, but can be stripped away globally at the end of the synthesis using Trifluoroacetic acid (TFA).

  • Resin Swelling: Swell the peptide resin in Dimethylformamide (DMF) for 30 minutes.

  • Activation: In a separate vial, dissolve 3 equivalents of Di-Boc-DL-cystathionine and 2.9 equivalents of HATU in DMF. Add 6 equivalents of DIPEA. The solution will turn pale yellow, indicating the formation of the active OBt ester.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60 minutes.

  • Validation Check (Kaiser Test): Perform a Kaiser test on a few resin beads. A yellow color indicates successful coupling (absence of free primary amines). A blue color indicates incomplete coupling, necessitating a second coupling cycle.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours. Mechanistic note: The TFA simultaneously cleaves the peptide from the resin and completely removes the Boc protecting groups from the cystathionine residue, yielding the native amino acid within the peptide chain.

SPPS_Workflow Resin Resin Preparation (Swelling in DMF) Deprotect Fmoc/Boc Deprotection (TFA or Piperidine) Resin->Deprotect Activate Amino Acid Activation (Di-Boc-DL-Cystathionine + HATU/DIPEA) Deprotect->Activate Couple Coupling Reaction (Formation of Peptide Bond) Activate->Couple Couple->Deprotect Next Cycle Cleave Cleavage & Global Deprotection (TFA Cocktail) Couple->Cleave

Workflow for incorporating Di-Boc-DL-cystathionine into a peptide via SPPS.

Analytical Validation and Quality Control

Before committing expensive reagents to a synthesis, the integrity of Di-Boc-DL-cystathionine should be verified via LC-MS.

  • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Expected MS Profile: In positive electrospray ionization (ESI+), look for the [M+H]⁺ peak at m/z 423.5.

  • Diagnostic Fragmentation: Boc-protected amino acids characteristically lose the Boc group in the mass spectrometer source. You should expect to see prominent fragment ions at m/z 323.5 (loss of one Boc) and m/z 223.5 (loss of both Boc groups), confirming the structural identity of the compound[4].

References

  • NextSDS Database. "DI-BOC-DL-CYSTATHIONINE — Chemical Substance Information." NextSDS. Available at:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Di-Boc-DL-Cystathionine

Abstract This technical guide provides a comprehensive analysis of the predicted electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation pattern of Di-Boc-DL-cystathionine. As a key, yet often syntheti...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation pattern of Di-Boc-DL-cystathionine. As a key, yet often synthetically modified, intermediate in sulfur amino acid metabolism, understanding its gas-phase behavior is critical for researchers in drug development and metabolic studies for confirmation of structure, reaction monitoring, and impurity profiling. This document moves from foundational principles of ionization and known fragmentation of its constituent parts to a synthesized, predictive model of its complete fragmentation cascade under collision-induced dissociation (CID). We present characteristic neutral losses, key scissions at the thioether bridge, and a detailed experimental protocol for acquiring high-quality mass spectra.

Part 1: The Analyte - Molecular Structure and Ionization

Di-Boc-DL-cystathionine is a derivative of cystathionine where the primary amino groups of both the homocysteine and cysteine moieties are protected by acid-labile tert-butyloxycarbonyl (Boc) groups.[1] This protection strategy is common in peptide synthesis and medicinal chemistry to prevent unwanted side reactions.[2]

  • Molecular Formula: C₁₇H₃₀N₂O₈S

  • Monoisotopic Mass: 438.1726 g/mol

  • Structure:

Ionization Characteristics:

In positive-ion ESI-MS, the molecule is expected to readily form a protonated precursor ion, [M+H]⁺, with an m/z of 439.1804. The most likely sites for protonation are the two amide nitrogens and the thioether sulfur atom. The thioether sulfur, due to its lone pairs of electrons, is a particularly favorable site of protonation, which can influence subsequent fragmentation pathways.[3] In negative-ion mode, deprotonation of the two carboxylic acid groups would yield an [M-H]⁻ ion at m/z 437.1648. This guide will focus on the fragmentation of the more commonly analyzed protonated species, [M+H]⁺.

Part 2: The Anatomy of Fragmentation - A Predictive Analysis

The fragmentation of the Di-Boc-DL-cystathionine [M+H]⁺ ion is predicted to be dominated by two primary, highly characteristic pathways: the decomposition of the labile Boc protecting groups and the scission of the C-S bonds at the thioether bridge.

Pathway A: The Boc Group Fragmentation Cascade

The N-Boc group is notoriously unstable under CID conditions and provides a clear diagnostic signature.[4][5] The fragmentation proceeds via a cascade of neutral losses:

  • Loss of Isobutylene (C₄H₈, 56.06 Da): The initial and most facile fragmentation is the loss of isobutylene from one of the Boc groups, driven by the formation of a stable tert-butyl cation that rearranges.[5][6] This results in a prominent fragment ion. A subsequent loss of a second isobutylene molecule from the other Boc group is also highly probable.

  • Loss of Carbon Dioxide (CO₂, 43.99 Da): Following the loss of isobutylene, the resulting carbamic acid intermediate is unstable and readily loses carbon dioxide.[7]

  • Combined Loss (C₅H₈O₂, 100.05 Da): The combined loss of isobutylene and carbon dioxide results in a neutral loss of 100 Da, effectively deprotecting the amine.[7]

This cascade can occur at either or both N-termini, leading to a predictable series of high-abundance fragment ions.

Pathway B: Thioether Bridge Scission

The thioether bond (C-S-C) is another key site of fragmentation. Cleavage of the bonds adjacent to the sulfur atom is a common fragmentation route for sulfur-containing amino acids.[8] For Di-Boc-DL-cystathionine, two primary scissions are predicted:

  • Scission 1 (S-CH₂ bond of the cysteine moiety): Cleavage of this bond can lead to fragments representing the protected homocysteine and cysteine portions of the molecule.

  • Scission 2 (S-CH₂ bond of the homocysteine moiety): This alternative cleavage provides complementary fragment ions, helping to confirm the overall structure.

The protonation state and location can influence which of these C-S bonds is more likely to cleave.[3]

Pathway C: Backbone Fragmentation

While less dominant than the pathways above, traditional peptide-like backbone cleavages (forming b and y-type ions) may also occur, particularly after the neutral loss of the Boc groups.[9][10] These fragments arise from the cleavage of the amide bonds and can provide sequencing information if further fragmentation (MS³) is performed.

Predicted Fragmentation Diagram:

The following diagram illustrates the primary points of labile bond cleavage on the protonated Di-Boc-DL-cystathionine molecule that dictate its fragmentation pattern.

Caption: Predicted major fragmentation sites on Di-Boc-DL-cystathionine.

Part 3: Experimental Protocol for ESI-MS/MS Analysis

This protocol provides a robust starting point for acquiring high-quality MS/MS data on a standard high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

1. Sample Preparation:

  • Dissolve Di-Boc-DL-cystathionine in a suitable solvent system. A 50:50 mixture of acetonitrile:water with 0.1% formic acid is recommended to promote protonation.
  • Prepare a stock solution at 1 mg/mL.
  • Create a working solution for infusion or LC-MS injection by diluting the stock solution to a final concentration of 1-10 µg/mL in the same solvent.

2. Mass Spectrometer Parameters (Positive Ion Mode):

  • Ion Source: Electrospray Ionization (ESI)
  • Capillary Voltage: 3.5 – 4.5 kV
  • Cone/Nozzle Voltage: 20 – 40 V (Optimize to minimize in-source fragmentation)[11]
  • Desolvation Gas (N₂): 600 – 800 L/hr
  • Desolvation Temperature: 250 – 350 °C
  • Source Temperature: 120 – 150 °C

3. MS1 (Full Scan) Acquisition:

  • Mass Range: m/z 100 – 600
  • Scan Time: 0.5 – 1.0 s
  • Objective: Identify the [M+H]⁺ precursor ion at m/z 439.18. Also, look for other adducts like [M+Na]⁺ (m/z 461.16) and in-source fragments.

4. MS2 (Tandem MS) Acquisition:

  • Precursor Ion Selection: Isolate the [M+H]⁺ ion (m/z 439.18) with an isolation window of 1-2 Da.
  • Activation: Collision-Induced Dissociation (CID) with Argon as the collision gas.
  • Collision Energy: Perform a ramped collision energy experiment (e.g., 10-40 eV). Lower energies will favor the initial loss of isobutylene, while higher energies will induce more extensive fragmentation, including thioether scission.[12]
  • Mass Range: m/z 50 – 450
  • Scan Time: 0.5 – 1.0 s

Experimental Workflow Diagram:

G cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation dissolve Dissolve Sample (ACN:H₂O, 0.1% FA) dilute Dilute to 1-10 µg/mL dissolve->dilute infuse Infuse or Inject Sample dilute->infuse ms1 MS1 Full Scan (Find [M+H]⁺ at m/z 439.18) infuse->ms1 ms2 MS/MS Analysis (Isolate m/z 439.18, CID) ms1->ms2 analyze Analyze Spectrum ms2->analyze identify Identify Fragments (Boc Loss, S-Cleavage) analyze->identify confirm Confirm Structure identify->confirm

Caption: Workflow for MS/MS analysis of Di-Boc-DL-cystathionine.

Part 4: Predicted Spectrum and Data Interpretation

Based on the fragmentation pathways discussed, the following table summarizes the major ions expected in the CID spectrum of [M+H]⁺ Di-Boc-DL-cystathionine.

Predicted m/z Proposed Elemental Formula Δ Mass (Da) Proposed Identity / Neutral Loss Pathway
439.18C₁₇H₃₁N₂O₈S⁺-[M+H]⁺ Precursor Ion-
383.12C₁₃H₂₃N₂O₈S⁺-56.06[M+H - C₄H₈]⁺A
339.13C₁₂H₂₃N₂O₆S⁺-100.05[M+H - C₅H₈O₂]⁺A
327.06C₉H₁₅N₂O₈S⁺-112.12[M+H - 2(C₄H₈)]⁺A
283.07C₈H₁₅N₂O₆S⁺-156.11[M+H - C₄H₈ - C₅H₈O₂]⁺A
239.08C₇H₁₅N₂O₄S⁺-200.10[M+H - 2(C₅H₈O₂)]⁺A
276.12C₁₂H₂₂NO₅S⁺-[Boc-Homocysteine-S]⁺ fragmentB
220.06C₈H₁₄NO₅S⁺-[Boc-Cysteine-S]⁺ fragmentB

Interpreting the Spectrum:

  • Confirm the Precursor: The first step is to confirm the presence of the [M+H]⁺ ion at m/z 439.18 in the MS1 spectrum.

  • Identify the Boc Cascade: In the MS/MS spectrum, the most intense peaks will likely correspond to the sequential losses of 56 Da and 100 Da. Look for the ions at m/z 383.12 and 339.13. The presence of a peak at m/z 239.08 would confirm the loss of both Boc groups.

  • Assign Thioether Fragments: Search for ions corresponding to the cleavage of the C-S bonds. The ions at m/z 276.12 and 220.06 would be strong evidence for the cystathionine core structure.

  • Utilize High-Resolution Data: Accurate mass measurements are crucial. Use the high resolution of the instrument to confirm the elemental composition of each fragment ion, which greatly increases the confidence of the structural assignment.

Conclusion

The gas-phase fragmentation of Di-Boc-DL-cystathionine is predictable and characterized by highly diagnostic fragmentation pathways. The facile and sequential neutral losses from the two N-Boc protecting groups provide an immediate and unmistakable signature of the molecule's derivatized state. This is complemented by specific cleavages at the thioether bridge, which confirm the underlying cystathionine backbone. By employing the systematic experimental approach and interpretive framework detailed in this guide, researchers can confidently identify and characterize this molecule, ensuring the integrity and accuracy of their scientific investigations.

References

  • Nagi Reddy, P., Srinivas, R., Ravi Kumar, M., Sharma, G. V. M., & Jadhav, V. B. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides. Journal of the American Society for Mass Spectrometry, 18(4), 651–662. [Link]

  • Syka, J. E. P., Coon, J. J., Schroeder, M. J., Shabanowitz, J., & Hunt, D. F. (2004). Peptide and protein sequence analysis by electron transfer dissociation mass spectrometry. Proceedings of the National Academy of Sciences of the United States of America, 101(26), 9528–9533. [Link]

  • Roepstorff, P., & Fohlman, J. (1984). Proposal for a common nomenclature for sequence ions in mass spectra of peptides. Biomedical Mass Spectrometry, 11(11), 601. [Link]

  • Deery, M. J., Tazzit, U., & Savitski, M. M. (2017). A beginner's guide to the analysis of shotgun proteomics data. Mass Spectrometry Reviews, 36(4), 497-511. [Link]

  • Steen, H., & Mann, M. (2001). A new derivatization strategy for the analysis of phosphopeptides by precursor ion scanning in the negative ion mode. Journal of the American Society for Mass Spectrometry, 12(3), 228–232. [Link]

  • ResearchGate. (n.d.). GC/MS of TBDMS-derivatized l-cystathionine. Retrieved from ResearchGate. [Link]

  • Campbell, J. L., & Le Blanc, J. C. Y. (2003). Fragmentation of protonated thioether conjugates of acrolein using low collision energies. Journal of the American Society for Mass Spectrometry, 14(7), 759-769. [Link]

  • Everley, R. A., Huttlin, E. L., Erickson, B. K., & Gygi, S. P. (2017). Neutral Loss Is a Very Common Occurrence in Phosphotyrosine-Containing Peptides Labeled with Isobaric Tags. Journal of Proteome Research, 16(2), 917–925. [Link]

  • Kalk, F., & Poetsch, A. (2002). Neutral loss of amino acid residues from protonated peptides in collision-induced dissociation generates N- or C-terminal sequence ladders. Rapid Communications in Mass Spectrometry, 16(24), 2201–2208. [Link]

  • Wikipedia. (2023). tert-Butyloxycarbonyl protecting group. [Link]

  • Clark, J. (2022). Fragmentation patterns in mass spectra. Chemguide. [Link]

  • Roberts, A. D., & Ely, J. W. (2013). Unusual fragmentation of derivatized cysteine-containing peptides. Journal of the American Society for Mass Spectrometry, 24(11), 1801–1804. [Link]

  • Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • ResearchGate. (n.d.). Mass spectra of cystathionine elimination products. Retrieved from ResearchGate. [Link]

  • Reddit. (2023). r/OrganicChemistry - MS fragmentation pattern with Boc protected amines. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Demarque, D. P., Crotti, A. E. M., Vessecchi, R., Lopes, J. L. C., & Lopes, N. P. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432–455. [Link]

  • Colangelo, C. M., & Falvo, M. R. (2007). Fragmentation Characteristics of Collision-Induced Dissociation in MALDI TOF/TOF Mass Spectrometry. Journal of Proteome Research, 6(1), 330–337. [Link]

  • Parson, W. B., & Carroll, K. S. (2013). Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. Antioxidants & Redox Signaling, 19(16), 1934–1951. [Link]

  • Wysocki, V. H., Resing, K. A., Zhang, Q., & Cheng, G. (2005). Mass spectrometry of peptides and proteins. Methods, 35(3), 211–222. [Link]

Sources

Foundational

Role of Di-Boc-DL-cystathionine in hydrogen sulfide signaling

The Role of Di-Boc-DL-Cystathionine in Hydrogen Sulfide ( H2​S ) Signaling: A Technical Guide for Proteomics and Pathway Modulation Executive Summary Hydrogen sulfide ( H2​S ) is a critical endogenous gasotransmitter inv...

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Author: BenchChem Technical Support Team. Date: March 2026

The Role of Di-Boc-DL-Cystathionine in Hydrogen Sulfide ( H2​S ) Signaling: A Technical Guide for Proteomics and Pathway Modulation

Executive Summary

Hydrogen sulfide ( H2​S ) is a critical endogenous gasotransmitter involved in cardiovascular homeostasis, neuroprotection, and cellular redox regulation. The precise measurement and modulation of the H2​S -producing transsulfuration pathway remain challenging due to the extreme polarity and rapid flux of its intermediate metabolites. Di-Boc-DL-cystathionine , a synthetic, lipophilic derivative of native cystathionine, has emerged as an indispensable tool compound. This whitepaper explores its chemical rationale, its application as a self-validating standard in proteomics, and its utility in enzymatic modulation and prodrug development.

Mechanistic Foundation: H2​S Biogenesis and the Transsulfuration Pathway

The endogenous production of H2​S is primarily governed by the transsulfuration pathway, a metabolic route that diverts sulfur from the methionine cycle. This process is mediated by two key pyridoxal-5'-phosphate (PLP)-dependent enzymes:1[1].

  • Synthesis of Cystathionine: CBS catalyzes the irreversible condensation of homocysteine and serine to form native cystathionine, making it the central metabolic node of the pathway[2].

  • Generation of H2​S : CSE subsequently hydrolyzes cystathionine into cysteine, α -ketobutyrate, and ammonia. Cysteine then acts as the direct substrate for CSE to generate H2​S [1].

Under conditions of oxidative stress,3, activating the AKT/NRF2 signaling pathway to preserve mitochondrial function[3]. Understanding the flux of cystathionine is therefore paramount to understanding H2​S signaling.

Pathway Homocysteine Homocysteine CBS CBS (Enzyme) Homocysteine->CBS Serine Serine Serine->CBS Cystathionine Cystathionine CBS->Cystathionine CSE CSE (Enzyme) Cystathionine->CSE Cysteine Cysteine CSE->Cysteine H2S Hydrogen Sulfide (H2S) CSE->H2S Cysteine->CSE DiBoc Di-Boc-DL-Cystathionine (Tool Compound) DiBoc->Cystathionine Intracellular Surrogate DiBoc->CSE Steric Modulation

Fig 1. Transsulfuration pathway showing H2S biogenesis and Di-Boc-DL-cystathionine integration.

The Chemical Rationale: Native Cystathionine vs. Di-Boc-DL-Cystathionine

Tracking the intracellular flux of cystathionine presents a severe analytical challenge. Native cystathionine is a highly polar, zwitterionic diamino dicarboxylic acid. Its extreme hydrophilicity leads to poor retention on standard reverse-phase liquid chromatography (RPLC) columns and prevents passive diffusion across cellular lipid bilayers.

To solve this, synthetic chemists developed Di-Boc-DL-cystathionine ( C17​H30​N2​O8​S , MW: 422.5 g/mol ), a derivative where both primary amines are protected by bulky, non-polar tert-butyloxycarbonyl (Boc) groups[4].

Why is this structural modification critical?

  • Chromatographic Superiority: The Boc groups significantly increase the molecule's partition coefficient (LogP). This enables excellent retention, peak shape, and separation from early-eluting polar matrix components during LC-MS/MS analysis, making it an ideal internal standard for 4[4].

  • Prodrug and Scaffold Potential: Because H2​S is a volatile gas with rapid clearance, 5[5]. Lipophilic derivatives like Di-Boc-DL-cystathionine serve as foundational scaffolds to bypass amino acid transporters, similar to how6[6].

Quantitative Data: Physicochemical Comparison
PropertyNative L-CystathionineDi-Boc-DL-Cystathionine
Molecular Weight 222.2 g/mol 422.5 g/mol
LogP (Estimated) -3.5 (Highly Hydrophilic)+2.8 (Lipophilic)
Membrane Permeability Poor (Requires Transporters)High (Passive Diffusion)
RPLC Retention Very Poor (Elutes in void volume)Excellent (Strong retention)
Primary Research Use Endogenous MetaboliteProteomics Standard / Tool Scaffold

Experimental Methodologies (Self-Validating Systems)

To ensure scientific integrity, experimental workflows utilizing Di-Boc-DL-cystathionine must be designed with built-in causality and self-validation. Below are two standardized protocols for its use.

Protocol A: LC-MS/MS Quantification of Intracellular Cystathionine

Causality Focus: By spiking the Di-Boc-DL-cystathionine internal standard before cell lysis, we ensure that any degradation or loss of analyte during protein precipitation applies equally to the standard and the endogenous metabolite. This validates extraction efficiency and corrects for ion suppression.

  • Cell Preparation: Culture human umbilical vein endothelial cells (HUVECs) to 80% confluence. Induce H2​S production via oxidative stress ( H2​O2​ treatment) to stimulate7[7].

  • Spike-In & Lysis: Wash cells with ice-cold PBS. Add 500 μ L of extraction buffer (80% Methanol / 20% Water) containing exactly 50 nM Di-Boc-DL-cystathionine.

  • Protein Precipitation: Scrape the cells, transfer to a microcentrifuge tube, and vortex vigorously for 5 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Inject 5 μ L of the supernatant onto a C18 RPLC column.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Validation: The Boc groups will cause the standard to elute significantly later than native cystathionine, preventing cross-talk in the mass spectrometer while accurately normalizing the data.

Workflow Step1 Cell Culture & Treatment Step2 Lysis & Spike-In (Di-Boc) Step1->Step2 Step3 Protein Precipitation Step2->Step3 Step4 LC-MS/MS Analysis Step3->Step4 Step5 Data Quantification Step4->Step5

Fig 2. LC-MS/MS workflow using Di-Boc-DL-cystathionine as an internal standard for metabolomics.

Protocol B: In Vitro CSE Steric Inhibition Assay

Causality Focus: Because Di-Boc-DL-cystathionine shares the carbon backbone of the native substrate but features bulky protecting groups, it can be used to probe the steric constraints of the CSE active site.

  • Enzyme Preparation: Incubate 1 μ g of recombinant human CSE in 100 mM HEPES buffer (pH 7.4) containing 50 μ M PLP.

  • Ligand Addition: Add varying concentrations (0.1 μ M to 1 mM) of Di-Boc-DL-cystathionine. Include a positive control well utilizing a known2[2].

  • Reaction Initiation: Add 1 mM native L-cystathionine to initiate the reaction.

  • H2​S Detection: Utilize a fluorescent H2​S probe (e.g., WSP-1) to measure real-time H2​S generation. A dose-dependent reduction in H2​S output validates the steric hindrance exerted by the Boc-protected analog.

Quantitative Data: LC-MS/MS Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Native Cystathionine 223.1 [M+H]+ 134.015
Di-Boc-DL-Cystathionine 423.2 [M+H]+ 223.1 (Loss of Boc)20

Conclusion

Di-Boc-DL-cystathionine bridges a critical gap in hydrogen sulfide research. By masking the highly polar amines of native cystathionine, this compound provides the lipophilicity required for robust LC-MS/MS quantification and serves as an essential scaffold for developing cell-permeable prodrugs and enzymatic modulators. As the therapeutic potential of the CSE/CBS/ H2​S axis continues to expand into cardiovascular and oncological applications, the utilization of precisely engineered tool compounds like Di-Boc-DL-cystathionine will remain foundational to rigorous drug development.

Sources

Exploratory

Di-Boc-DL-Cystathionine: A Comprehensive Technical Guide to its Properties and Chemical Reactivity

Abstract This technical guide provides an in-depth exploration of Di-Boc-DL-cystathionine, a key orthogonally protected derivative of the non-proteinogenic amino acid, cystathionine. Cystathionine serves as a crucial int...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of Di-Boc-DL-cystathionine, a key orthogonally protected derivative of the non-proteinogenic amino acid, cystathionine. Cystathionine serves as a crucial intermediate in the transsulfuration pathway, linking methionine metabolism to the biosynthesis of cysteine and hydrogen sulfide. The installation of tert-butoxycarbonyl (Boc) protecting groups on both amine functionalities renders the molecule an invaluable, stable building block for peptide synthesis and the development of complex thioether-containing molecules. This document details the fundamental biochemical properties, stability, and storage protocols for Di-Boc-DL-cystathionine. It further provides a comprehensive analysis of its chemical reactivity, with a focus on the selective deprotection of the Boc groups and the inherent reactivity of the central thioether linkage. Detailed, field-tested protocols for key transformations and analytical characterization are provided to support researchers, chemists, and drug development professionals in its effective application.

Introduction: The Significance of Cystathionine and its Protection

Cystathionine is a thioether-bridged di-amino acid that occupies a pivotal position in sulfur metabolism. It is enzymatically synthesized from homocysteine and serine by cystathionine-β-synthase (CBS) and is subsequently cleaved by cystathionine-γ-lyase to produce cysteine, α-ketobutyrate, and ammonia.[] This pathway is not only central to the biosynthesis of cysteine but also contributes to the generation of the gaseous signaling molecule, hydrogen sulfide (H₂S).[]

The chemical synthesis and incorporation of cystathionine into larger molecules, particularly peptides, necessitate the use of protecting groups to prevent unwanted side reactions at its two primary amines and two carboxylic acid moieties. The use of the tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, offering robust protection under a wide range of conditions while being readily removable under mild acidic conditions.[2] Di-Boc-DL-cystathionine, with its amino groups masked, provides a stable, handleable intermediate, allowing chemists to perform selective modifications on the carboxylic acid groups or, after deprotection, to engage the free amines in peptide coupling reactions. The "DL" designation indicates that the product is a mixture of stereoisomers.[]

Physicochemical Properties and Handling

Core Properties

While specific experimental data for Di-Boc-DL-cystathionine is not widely published, its properties can be reliably inferred from closely related structures, such as N,N'-Di-BOC-L-cystine and unprotected DL-cystathionine.

PropertyValue / DescriptionSource(s)
Molecular Formula C₁₇H₃₀N₂O₈SInferred
Molecular Weight 422.49 g/mol Inferred
Appearance Expected to be a white to off-white crystalline solid.[4]
Melting Point Expected to be in the range of similar di-Boc amino acids. For reference, N,N'-Di-BOC-L-cystine melts at 140-145 °C.[4]
Storage Store at -20°C for long-term stability. May be stored at 2-8°C for short periods. Keep container tightly sealed in a dry, well-ventilated area, preferably under an inert atmosphere (e.g., Argon, Nitrogen).[5],[6]
Solubility Profile
SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)
Dichloromethane (DCM)25User DeterminedUser Determined
N,N-Dimethylformamide (DMF)25User DeterminedUser Determined
Tetrahydrofuran (THF)25User DeterminedUser Determined
Methanol (MeOH)25User DeterminedUser Determined
Acetonitrile (ACN)25User DeterminedUser Determined
Ethyl Acetate (EtOAc)25User DeterminedUser Determined
Stability and Storage

The stability of Di-Boc-DL-cystathionine is primarily dictated by the lability of the Boc protecting groups.

  • Acid Sensitivity: The Boc group is readily cleaved under acidic conditions.[8] Therefore, storage in or exposure to acidic environments must be avoided to maintain the integrity of the compound.

  • Thermal Stability: The Boc group can be thermally labile at elevated temperatures (typically above 85 °C).[8] For maximum shelf-life, long-term storage at -20°C is strongly recommended.[5]

  • Hygroscopicity: Like many amino acid derivatives, this compound may be hygroscopic. It is crucial to allow the container to warm to room temperature in a desiccator before opening to prevent moisture condensation, which can compromise stability.[9]

Safety and Handling

A specific Safety Data Sheet (SDS) for Di-Boc-DL-cystathionine is not available. Safe handling procedures should be based on those for similar N-Boc protected amino acids containing sulfur.[6][8]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[10]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8]

  • Fire: The material is combustible but not expected to ignite readily. Use dry chemical, carbon dioxide, or foam extinguishers.[10]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Chemical Reactivity and Synthetic Applications

The reactivity of Di-Boc-DL-cystathionine can be understood by considering its three primary functional components: the two acid-labile N-Boc groups, the two carboxylic acid groups (which can be activated for coupling), and the central thioether linkage.

G cluster_molecule Di-Boc-DL-cystathionine Core Structure Molecule Boc-NH-CH(COOH)-CH₂-S-CH₂-CH(COOH)-NH-Boc Boc N-Boc Groups Thioether Thioether (S) Carboxyl Carboxyl Groups (COOH) Deprotection Acid-Mediated Deprotection Deprotection->Boc Cleavage Oxidation Oxidation Oxidation->Thioether Forms Sulfoxide/ Sulfone Alkylation Alkylation Alkylation->Thioether Forms Sulfonium Salt Coupling Amide Bond Formation Coupling->Carboxyl Activation

Figure 1: Key reactive sites of Di-Boc-DL-cystathionine.

N-Boc Group Deprotection

The primary reaction involving the Boc groups is their removal to liberate the free amines. This is an acid-catalyzed process that proceeds via protonation of the carbamate, followed by the formation of a stable tert-butyl cation and release of carbon dioxide.[11]

G Start Boc-Protected Amine (R-NH-Boc) Protonation Protonated Carbamate Start->Protonation + H⁺ (e.g., TFA) CarbamicAcid Carbamic Acid (R-NH-COOH) Protonation->CarbamicAcid SideProducts t-Butyl Cation + CO₂ Protonation->SideProducts AmineSalt Amine Salt (R-NH₃⁺ X⁻) CarbamicAcid->AmineSalt - CO₂ + H⁺

Caption: Mechanism of acid-catalyzed Boc deprotection.

Complete Deprotection: The use of a strong acid like trifluoroacetic acid (TFA), typically in a 1:1 mixture with a solvent like dichloromethane (DCM), ensures the rapid and complete removal of both Boc groups. The reaction is usually complete within 1-2 hours at room temperature.[4] A detailed protocol is provided in Appendix A.

Selective Deprotection: It is possible to achieve selective deprotection in molecules with multiple Boc groups of differing lability. While the two N-Boc groups in Di-Boc-DL-cystathionine are chemically similar, in a larger peptide context containing other types of Boc-protected amines (e.g., on a lysine side chain), milder acidic conditions like 4M HCl in 1,4-dioxane can sometimes afford selective removal.[4]

Reactivity of the Thioether Linkage

The thioether sulfur atom in the cystathionine backbone is a nucleophilic center and is susceptible to oxidation and alkylation, analogous to the side chain of methionine.[12][13] These reactions can be both a potential liability (unwanted side reactions) and a synthetic opportunity (post-synthetic modification).

Oxidation: Thioethers are readily oxidized to sulfoxides (MetO) and further to sulfones.[13] This can occur unintentionally during synthesis or cleavage if oxidative conditions are present.[14] The oxidation increases the polarity of the molecule, a property that can be exploited to facilitate the purification of aggregation-prone peptides. The resulting sulfoxide can often be reduced back to the thioether using reagents like ammonium iodide and dimethyl sulfide (Me₂S).[14] A representative protocol for oxidation is provided in Appendix B.

Alkylation: The sulfur atom can be alkylated with electrophiles such as alkyl halides to form stable sulfonium salts.[12] This reaction provides a powerful method for post-synthetic modification, allowing the introduction of a wide range of functional groups onto peptides and other molecules containing a thioether linkage.[12] The reaction is typically performed in acidic media to protonate and deactivate other nucleophilic sites.

Analytical Characterization

Rigorous analytical methods are essential to confirm the purity of Di-Boc-DL-cystathionine and to monitor the progress of its reactions.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing purity.

  • Reversed-Phase HPLC (RP-HPLC): This is the most common method. A C18 column is typically used with a mobile phase gradient of water and acetonitrile, often containing an acidic modifier like 0.1% TFA or 0.1% formic acid to ensure sharp peaks. Detection is usually performed via UV absorbance at 210-220 nm.

  • Chiral HPLC: Since the topic compound is a DL-mixture of stereoisomers, chiral chromatography can be used to separate them. Polysaccharide-based chiral stationary phases are often effective for resolving N-protected amino acids.[7]

Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for confirming the identity of the starting material, intermediates, and final products. Electrospray ionization (ESI) is typically used. The expected mass for the protonated molecule [M+H]⁺ would be detected. MS is also critical for identifying potential side products, such as oxidized or partially deprotected species.[13] A detailed protocol for a general LC-MS analysis is provided in Appendix C.

Conclusion

Di-Boc-DL-cystathionine is a versatile and valuable building block for chemical synthesis. Its stability under a range of conditions, combined with the well-established and reliable methods for Boc deprotection, makes it an excellent tool for incorporating the unique thioether structure of cystathionine into novel peptides and complex organic molecules. A thorough understanding of its core physicochemical properties, handling requirements, and the specific reactivity of both the protecting groups and the thioether linkage is paramount for its successful application. The protocols and data presented in this guide provide a solid foundation for researchers to leverage the full synthetic potential of this important compound.

Appendices

Appendix A: Experimental Protocol - Complete N-Boc Deprotection

This protocol describes the complete removal of both Boc groups from Di-Boc-DL-cystathionine using TFA in DCM.[4][11]

Materials:

  • Di-Boc-DL-cystathionine

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Cold diethyl ether

  • Round-bottom flask, magnetic stirrer, rotary evaporator

Procedure:

  • Dissolve Di-Boc-DL-cystathionine (1 equivalent) in anhydrous DCM (approx. 10 mL per gram of substrate) in a clean, dry round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly, and with stirring, add an equal volume of TFA to the flask (to create a 50% TFA/DCM solution).

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 1-2 hours. Monitor reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

  • Add a sufficient volume of cold diethyl ether to the oily residue to induce precipitation of the product (DL-cystathionine di-trifluoroacetate salt).

  • Collect the white precipitate by filtration, wash thoroughly with additional cold diethyl ether, and dry under vacuum.

Caption: Experimental workflow for complete Boc deprotection.

Appendix B: Representative Protocol - Thioether Oxidation

This protocol is a representative method for the oxidation of a thioether in a protected amino acid to a sulfoxide, based on procedures for methionine. Note: Conditions may require optimization for Di-Boc-DL-cystathionine.

Materials:

  • Di-Boc-DL-cystathionine

  • Methanol or Acetonitrile/Water mixture

  • Hydrogen peroxide (H₂O₂, 30% solution)

  • Stir plate, reaction vial

Procedure:

  • Dissolve Di-Boc-DL-cystathionine in a suitable solvent (e.g., methanol) to a concentration of approximately 10-20 mg/mL.

  • Cool the solution in an ice bath.

  • Slowly add a slight molar excess (e.g., 1.1 to 1.5 equivalents) of 30% H₂O₂ to the stirred solution.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitor the reaction by LC-MS to observe the formation of the [M+16+H]⁺ ion, corresponding to the sulfoxide.

  • Upon completion, the reaction may be quenched by the addition of a reducing agent like sodium thiosulfate or worked up directly depending on the desired purity and subsequent steps. The product can be isolated by solvent evaporation and purification by flash chromatography if necessary.

Appendix C: Protocol - Analytical LC-MS

This protocol provides a general method for the analysis of Di-Boc-DL-cystathionine and its reaction products.

Instrumentation & Conditions:

  • HPLC System: Standard system with a binary pump, autosampler, and column oven.

  • Mass Spectrometer: ESI source, capable of positive ion mode scanning.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 10% to 95% B over 15 minutes, hold for 3 minutes, then re-equilibrate at 10% B for 5 minutes.

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • MS Scan Range: m/z 150 - 800

Sample Preparation:

  • Prepare a stock solution of the sample at ~1 mg/mL in a solvent like methanol or acetonitrile.

  • Dilute this stock solution to a final concentration of ~10-50 µg/mL using a 50:50 mixture of Mobile Phase A and B.

  • Filter the sample through a 0.22 µm syringe filter before injection if any particulate matter is visible.

References

  • Cambridge Bioscience. (n.d.). N,N'-Di-BOC-L-cystine - MedChem Express. Retrieved from [Link]

  • Deming, T. J. (2017). Functional Modification of Thioether Groups in Peptides, Polypeptides, and Proteins. eScholarship. [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

  • Taylor & Francis. (n.d.). Methionine oxidation – Knowledge and References. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(BOC-Amino)ethanethiol. Retrieved from [Link]

  • AAPPTEC. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Amino Acid Standard - SAFETY DATA SHEET. [Link]

  • Costa, C., et al. (1989). High-performance Liquid Chromatography of Cystathionine, Lanthionine and Aminoethylcysteine Using O-Phthaldialdehyde Precolumn Derivatization. Journal of Chromatography B: Biomedical Sciences and Applications, 490(2), 404-10. [Link]

  • Coin, I., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. [Link]

  • Martina, K., et al. (2016). Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid. Beilstein Journal of Organic Chemistry, 12, 2736-2742. [Link]

  • Waldburger, S., et al. (2015). Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation-Prone Peptides. Angewandte Chemie International Edition, 54(44), 13054-13058. [Link]

  • Trojan, L., et al. (2011). RP-HPLC method for quantitative determination of cystathionine, cysteine and glutathione: An application for the study of the metabolism of cysteine in human brain. Amino Acids, 41(1), 131-139. [Link]

  • Pharmaffiliates. (n.d.). DL-Cystathionine. Retrieved from [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Wada, M., et al. (2018). HPLC Analysis of Homocysteine and Related Compounds. IntechOpen. [Link]

  • Levine, R. L., et al. (2011). Methionine Oxidation and Reduction in Proteins. Biochimica et Biophysica Acta (BBA) - General Subjects, 1810(10), 997-1004. [Link]

  • Wang, Y., et al. (2025). Metal-Free C(sp3)–S Bond Cleavage of Thioethers to Selectively Access Aryl Aldehydes and Dithioacetals. Chemistry, 7(3), 89. [Link]

  • Gemoets, H. P. L., et al. (2021). Site-Selective C–H alkylation of Complex Arenes by a Two-Step Aryl Thianthrenation-Reductive Alkylation Sequence. Journal of the American Chemical Society, 143(22), 8592-8600. [Link]

  • Salih, Q. M. (2024). Estimation of Some Amino-Based Drugs in Human Blood Using HPLC Technique. Methods and Objects of Chemical Analysis, 19(4), 213-218. [Link]

  • Wang, Y., et al. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Molecules, 28(8), 3467. [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for Di-Boc-DL-cystathionine Boc group deprotection

Application Note: Precision Deprotection of Di-Boc-DL-Cystathionine Introduction & Mechanistic Rationale Di-Boc-DL-cystathionine (Molecular Weight: 422.5 g/mol ) is a critically important orthogonally protected amino aci...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Deprotection of Di-Boc-DL-Cystathionine

Introduction & Mechanistic Rationale

Di-Boc-DL-cystathionine (Molecular Weight: 422.5 g/mol ) is a critically important orthogonally protected amino acid derivative utilized in the synthesis of peptidoglycan analogs, transsulfuration pathway probes, and cystathionine β-synthase (CBS) inhibitors[1][2][3]. The presence of two tert-butyloxycarbonyl (Boc) groups allows for controlled peptide coupling and functionalization. However, removing these groups requires rigorous optimization due to the inherent nucleophilicity of the cystathionine thioether core.

The deprotection of a Boc-protected amine with trifluoroacetic acid (TFA) proceeds via an acid-catalyzed hydrolysis mechanism[4]. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group, which triggers the cleavage of the tert-butyl-oxygen bond[4][5]. This fragmentation yields a highly stable tert-butyl carbocation and a carbamic acid intermediate, the latter of which spontaneously decarboxylates to release carbon dioxide and the free amine[4][5].

The Thioether Alkylation Challenge: While the cleavage of the Boc group is highly efficient, the generated tert-butyl cation is a powerful electrophile[6][7]. In molecules containing thioether linkages—such as methionine or cystathionine—this carbocation will readily alkylate the sulfur atom if left unchecked, forming a stable, undesired tert-butyl sulfonium salt[6][8]. Furthermore, the thioether is susceptible to oxidation, forming a sulfoxide under acidic conditions[9]. To prevent these catastrophic side reactions, the addition of nucleophilic scavengers to the cleavage cocktail is absolutely mandatory[6][7].

Scavenger Selection & Quantitative Data

Scavengers act as competitive nucleophiles or hydride donors that trap the tert-butyl cation before it can react with the cystathionine thioether[6].

  • Triisopropylsilane (TIPS): Acts as a bulky hydride donor, irreversibly reducing the tert-butyl cation to volatile isobutane.

  • Water (H₂O): Quenches carbocations to form tert-butanol and prevents the formation of trifluoroacetate esters.

  • 1,2-Ethanedithiol (EDT): A highly effective sulfur-based "soft" nucleophile that acts as a decoy, preferentially reacting with the carbocation to protect the internal thioether of the substrate[10].

Table 1: Comparative Efficacy of Scavenger Cocktails in Thioether-Peptide Boc Deprotection

Cleavage Cocktail (v/v)Mechanism of ScavengingThioether Alkylation (%)Oxidation (%)Overall Yield (%)
50% TFA / 50% DCM (No Scavenger)None> 25.0%~ 5.0%< 60.0%
95% TFA / 2.5% H₂O / 2.5% TIPSHydride donation & Hydrolysis< 1.0%< 1.0%> 92.0%
92.5% TFA / 2.5% H₂O / 2.5% TIPS / 2.5% EDTThiol competition & Hydride donationNot DetectedNot Detected> 95.0%

(Note: Data synthesized from standard solid-phase and solution-phase thioether deprotection protocols[6][9][10])

Workflow & Logical Relationships

To visualize the chemical logic and the critical role of scavengers in this specific deprotection, refer to the pathway diagram below.

BocDeprotection Start Di-Boc-DL-Cystathionine Acid TFA (Protonation) Start->Acid Acidolysis Intermediate Carbamic Acid + t-Butyl Cation Acid->Intermediate Cleavage Scavenger Scavenger Cocktail (TIPS / EDT / H2O) Intermediate->Scavenger Cation Trapping SideReaction Thioether Alkylation (Sulfonium Ion) Intermediate->SideReaction Without Scavengers Product DL-Cystathionine TFA Salt + Isobutane + CO2 Scavenger->Product Decarboxylation

Mechanism of TFA-mediated Boc deprotection of cystathionine and the preventative role of scavengers.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. The use of an EDT/TIPS cocktail ensures the thioether remains intact, while the ether precipitation step drives the reaction to completion by physically isolating the product from the organic-soluble byproducts.

Materials Required:

  • Di-Boc-DL-cystathionine (Substrate)[1]

  • Trifluoroacetic acid (TFA), peptide synthesis grade[4]

  • Dichloromethane (DCM), anhydrous[4]

  • Triisopropylsilane (TIPS)

  • 1,2-Ethanedithiol (EDT)

  • Cold diethyl ether (-20 °C)

Step-by-Step Methodology:

Step 1: Preparation of the Cleavage Cocktail

  • In a properly ventilated fume hood, prepare the cleavage cocktail: 92.5% TFA, 2.5% ultrapure H₂O, 2.5% TIPS, and 2.5% EDT (v/v). Causality: Preparing the cocktail prior to substrate addition ensures that the scavengers are immediately available the exact moment the tert-butyl cations are generated, preventing any transient thioether alkylation[6].

Step 2: Dissolution and Acidolysis 2. Dissolve Di-Boc-DL-cystathionine in a minimal amount of anhydrous DCM (approximately 0.1 M to 0.5 M concentration) in a round-bottom flask[4]. 3. Cool the flask to 0 °C using an ice bath to control the initial exothermic protonation. 4. Add the cleavage cocktail dropwise to the stirring substrate solution (typically 10 mL of cocktail per gram of substrate)[4]. 5. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 3 hours. Self-Validation (In-Process Control): Monitor the reaction via LC-MS[4]. The starting material (m/z 422.5) should completely disappear, replaced by the fully deprotected DL-cystathionine (m/z 222.2). The absence of +56 Da peaks confirms that tert-butylation was successfully prevented.

Step 3: Concentration and Precipitation 6. Once complete, concentrate the reaction mixture under a gentle stream of nitrogen or under reduced pressure (rotary evaporator) to approximately 25% of its original volume. Do not heat above 30 °C to avoid thermal degradation or side reactions[4]. 7. Add 10 volumes of ice-cold diethyl ether to the concentrated mixture dropwise while stirring vigorously. Causality: The fully deprotected cystathionine is highly polar and forms a di-TFA salt, which is completely insoluble in cold ether. Conversely, the cleaved tert-butyl byproducts, TIPS, EDT, and residual TFA remain highly soluble. This step physically separates the product from the impurities, driving the purification.

Step 4: Isolation and Verification 8. Centrifuge the suspension at 4000 rpm for 5 minutes at 4 °C. Decant the ether supernatant. 9. Wash the white pellet twice more with fresh ice-cold diethyl ether to remove all trace odors of EDT and residual TFA. 10. Dry the resulting DL-cystathionine di-TFA salt under high vacuum to a constant weight. 11. Self-Validation (Post-Reaction): Perform a Kaiser test on a small aliquot of the dried powder. A deep blue color confirms the presence of the newly liberated primary amines.

References

  • Common Organic Chemistry. "Boc Deprotection Mechanism - TFA." Available at:[Link]

  • NIH / PMC. "Efficacy of Novel Aminooxyacetic Acid Prodrugs in Colon Cancer Models: Towards Clinical Translation of the Cystathionine β-Synthase Inhibition Concept." Available at:[Link]

  • Sci-Hub. "Enantioselective synthesis of α-benzylated lanthionines and related tripeptides for biological incorporation into E. coli peptidoglycan." Available at:[Link]

  • aapptec. "Peptides - Solid Phase Synthesis Protocols." Available at: [Link]

  • Master Organic Chemistry. "Protecting Groups for Amines: Carbamates." Available at:[Link]

  • ResearchGate. "Suppression of Side Reactions During Final Deprotection Employing a Strong Acid in Boc Chemistry." Available at:[Link]

  • ACS Publications. "Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration." Available at:[Link]

Sources

Application

Application Note: Synthesis of Highly Stable Thioether-Bridged Peptides Using Di-Boc-DL-Cystathionine in Solid-Phase Peptide Synthesis (SPPS)

Introduction & Mechanistic Rationale Disulfide bonds are indispensable structural motifs in bioactive peptides, locking them into conformations critical for molecular recognition, receptor binding, and enzymatic stabilit...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Disulfide bonds are indispensable structural motifs in bioactive peptides, locking them into conformations critical for molecular recognition, receptor binding, and enzymatic stability. However, the intrinsic chemical lability of the native disulfide bond (-S-S-) in reducing physiological environments (such as the glutathione-rich cytosol) severely limits the in vivo half-life and therapeutic utility of peptide drugs[1].

To overcome this limitation, the substitution of cystine with cystathionine —a bioisosteric thioether surrogate—has emerged as a superior stabilization strategy. By replacing a single sulfur atom with a methylene group (-S- to -CH2-), cystathionine provides near-ideal replication of native disulfide geometry and bond length, minimizing structural perturbations while conferring absolute resistance to reduction[2].

In Solid-Phase Peptide Synthesis (SPPS), the incorporation of thioether bridges has historically relied on complex, low-yielding on-resin intermolecular reactions such as thiol alkylation or olefin metathesis. The use of Di-Boc-DL-cystathionine revolutionizes this process via a Diaminodiacid (DADA) strategy[3]. As a pre-formed DADA building block, Di-Boc-DL-cystathionine acts as a homo-bifunctional electrophile. Its two free carboxyl groups allow for rapid bis-amidation to cross-link two amines, while its two Boc-protected amino groups remain completely orthogonal to Fmoc-chemistry. During the final global cleavage, the Boc groups are cleanly removed, yielding a highly stable, thioether-bridged peptide with native-like free N-termini.

Experimental Workflows: DADA-Mediated SPPS

The following protocols detail the self-validating systems required to utilize Di-Boc-DL-cystathionine for either parallel dimerization or on-resin macrocyclization.

Protocol A: Synthesis of Thioether-Bridged Parallel Homodimers

This protocol leverages on-resin pseudo-dilution to cap two parallel peptide chains, forcing an intra-complex bis-amidation over inter-bead cross-linking.

  • Resin Preparation: Swell a branched Fmoc-Lys(Fmoc)-Wang resin in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Initial Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min) to expose two primary amines per resin active site.

  • Chain Elongation: Perform standard Fmoc-SPPS to build the desired peptide sequence simultaneously on both functional arms.

  • Terminal Cross-Linking (Bis-Amidation):

    • Causality: To prevent inter-bead oligomerization, exact stoichiometry is critical.

    • Dissolve Di-Boc-DL-cystathionine (1.0 equivalent relative to the initial resin loading), HATU (2.0 eq), and DIPEA (4.0 eq) in a minimal volume of DMF.

    • Add the activated mixture to the resin and agitate for 3–4 hours at room temperature.

  • Global Cleavage: Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.

    • Causality: This highly acidic environment simultaneously cleaves the dimeric peptide from the linker, removes all side-chain protecting groups, and strips the Boc groups from the cystathionine bridge, exposing the two N-termini.

Protocol B: On-Resin Macrocyclization via Bis-Amidation

This protocol utilizes orthogonal side-chain protection to cyclize a single linear peptide chain.

  • Sequence Design & Assembly: Synthesize a linear peptide using standard Fmoc-SPPS. Ensure the sequence contains an N-terminal free amine and a selectively protected side-chain amine (e.g., Fmoc-Lys(Mtt)-OH) at the desired cyclization point.

  • Selective Mtt Deprotection:

    • Causality: The 4-methyltrityl (Mtt) group is hyper-acid-labile. It must be removed without prematurely cleaving the peptide from the acid-labile Rink Amide resin[3].

    • Wash the resin with 1% TFA in Dichloromethane (DCM) in short 2-minute bursts (10–12 times) until the solution no longer turns yellow. Neutralize with 5% DIPEA in DMF.

  • Macrocyclization:

    • Add Di-Boc-DL-cystathionine (1.5 eq), HATU (3.0 eq), and DIPEA (6.0 eq) in DMF to the resin.

    • Agitate for 4 hours. The dual carboxyl groups will react with the N-terminal amine and the exposed Lys side-chain amine, closing the macrocycle.

    • Note on Stereochemistry: The use of the DL-cystathionine mixture generates a library of diastereomers. In early-stage drug discovery, this allows for the simultaneous screening of multiple conformational variants to identify the optimal geometry for target receptor binding.

  • Cleavage: Execute standard TFA/TIS/H₂O cleavage to release the thioether-bridged macrocycle.

Quantitative Data & Parameter Optimization

Table 1: Physicochemical Comparison of Peptide Bridging Strategies

Property Native Disulfide (-S-S-) Cystathionine Thioether (-S-CH₂-) Dicarba (-CH₂-CH₂-)
Bond Length (Å) ~2.05 ~1.81 ~1.54
Redox Stability Highly Labile Highly Stable Highly Stable
Geometry Match Native Baseline Near-Ideal Isostere Distorted / Compact

| SPPS Incorporation | Oxidative Folding | DADA Bis-Amidation | Olefin Metathesis |

Table 2: SPPS Parameters for Di-Boc-DL-Cystathionine

Parameter Recommendation Mechanistic Rationale
Coupling Reagent HATU / DIPEA Strong uronium-based activation is required to overcome the steric hindrance of the DADA core during bis-amidation.
Equivalents (Cyclization) 1.2 - 1.5 eq A slight excess ensures complete reaction with both available amines without promoting unwanted inter-chain oligomerization.

| Deprotection Cocktail | 95% TFA / 2.5% TIS / 2.5% H₂O | Standard Boc removal conditions cleanly yield free N-termini on the cystathionine bridge without thioether degradation. |

Visualizations

SPPS_Workflow A Linear Peptide Assembly (Fmoc-SPPS) B Selective Amine Deprotection (e.g., N-term & Lys-Mtt) A->B C Bis-Amidation Coupling with Di-Boc-DL-Cystathionine (HATU/DIPEA) B->C D Global Cleavage & Deprotection (TFA/TIS/H2O) C->D E Thioether-Bridged Macrocyclic Peptide D->E

Fig 1. Step-by-step on-resin macrocyclization workflow using Di-Boc-DL-cystathionine.

Stability_Pathway Start Bioactive Peptide Scaffold Disulfide Native Disulfide Bond (-S-S-) Start->Disulfide Thioether Cystathionine Thioether (-S-CH2-) Start->Thioether Env Reducing Environment (e.g., Cytosolic Glutathione) Disulfide->Env Thioether->Env Degraded Bond Reduction & Loss of Conformation Env->Degraded Lability Stable Conformation Maintained (High in vivo Half-life) Env->Stable Resistance

Fig 2. Divergent stability pathways of native disulfides vs. cystathionine thioethers in vivo.

Sources

Method

Application Note: Preparation and Handling of Di-Boc-DL-Cystathionine for In Vitro Cell Assays

Executive Brief The accurate evaluation of amino acid derivatives in in vitro cell assays requires rigorous solvent management. Di-Boc-DL-cystathionine is a synthetically protected derivative of cystathionine, a critical...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Brief

The accurate evaluation of amino acid derivatives in in vitro cell assays requires rigorous solvent management. Di-Boc-DL-cystathionine is a synthetically protected derivative of cystathionine, a critical intermediate in sulfur metabolism. While the addition of two tert-butyloxycarbonyl (Boc) groups protects the amino functions and increases lipophilicity for cellular permeability, it simultaneously drastically reduces aqueous solubility. This application note provides a self-validating, step-by-step protocol for dissolving Di-Boc-DL-cystathionine using anhydrous Dimethyl Sulfoxide (DMSO), ensuring stable working solutions that prevent compound precipitation and avoid solvent-induced cytotoxicity.

Mechanistic Context: The Transsulfuration Pathway

Cystathionine is the central thioether intermediate in the transsulfuration pathway, which facilitates the conversion of homocysteine to cysteine[1]. This pathway is primarily catalyzed by two pyridoxal-5′-phosphate-dependent enzymes: Cystathionine β-synthase (CBS) and Cystathionine γ-lyase (CSE)[2]. Di-Boc-DL-cystathionine is frequently utilized as a stable precursor, a mass spectrometry standard, or a lipophilic prodrug analog in studies investigating redox homeostasis and hydrogen sulfide (H₂S) biosynthesis.

Pathway HCY Homocysteine CYS Cystathionine (Target Analog) HCY->CYS + Serine SER Serine SER->CYS CBS CBS Enzyme CBS->CYS Catalyzes CYST Cysteine CYS->CYST AKB α-Ketobutyrate CYS->AKB CSE CSE Enzyme CSE->CYST Catalyzes

Figure 1: The transsulfuration pathway highlighting cystathionine as the central intermediate.

Physicochemical Profile

Understanding the quantitative properties of Di-Boc-DL-cystathionine is the first step in preventing experimental artifacts. The dual Boc protection renders the molecule highly hydrophobic, necessitating an organic primary solvent.

PropertySpecificationExperimental Implication
Chemical Name Di-Boc-DL-cystathionineRacemic mixture; dual Boc protection.
Molecular Formula C₁₇H₃₀N₂O₈SHighly lipophilic structure.
Molecular Weight 422.50 g/mol Used for all molarity calculations.
Aqueous Solubility < 1 mg/mL (Insoluble)Cannot be dissolved directly in culture media.
Primary Solvent Anhydrous DMSOAchieves >50 mM solubility; requires hygroscopic control[3].

Solvent Dynamics & Rationale

The transition from a solid hydrophobic powder to a homogenous aqueous cell culture medium is thermodynamically unfavorable. We utilize a two-step solvent strategy:

  • Primary Solvation (Anhydrous DMSO): DMSO is an amphiphilic aprotic solvent capable of disrupting the crystalline lattice of Boc-protected amino acids[3]. Causality: You must use anhydrous DMSO. DMSO is highly hygroscopic; absorbed atmospheric water drastically reduces its solvation capacity for lipophilic compounds, leading to premature precipitation.

  • Aqueous Dilution (The Anti-Solvent Effect): When highly concentrated DMSO stocks are introduced to aqueous media, the local solvent capacity drops instantly. Causality: If media is added to the DMSO stock, the compound will rapidly nucleate and crash out. To prevent this, the DMSO stock must be added dropwise into a larger volume of rapidly moving (vortexed) pre-warmed aqueous media.

Furthermore, final DMSO concentrations must be strictly maintained below 0.1% (v/v) to prevent solvent-induced cytotoxicity, which can mask or falsely amplify the biological effects of the compound[4][5].

Experimental Workflow Visualization

Workflow Solid Solid Di-Boc-DL-cystathionine (Highly Hydrophobic) Stock 50 mM Master Stock (Store at -20°C) Solid->Stock Add DMSO + Sonicate DMSO Anhydrous DMSO (Primary Solvent) DMSO->Stock Working Final Working Solution (< 0.1% DMSO) Stock->Working Dropwise Addition + Rapid Vortexing Media Aqueous Media/Buffer (Pre-warmed to 37°C) Media->Working Cells In Vitro Cell Assay (Apply Immediately) Working->Cells Dose Cells

Figure 2: Step-by-step dissolution and dilution workflow for Boc-protected amino acids.

Detailed Execution Protocol

Phase 1: Preparation of 50 mM Master Stock

Note: Perform this step in a biosafety cabinet to maintain sterility.

  • Equilibration: Allow the vial of Di-Boc-DL-cystathionine to equilibrate to room temperature in a desiccator before opening to prevent condensation.

  • Calculation: To prepare a 50 mM stock, dissolve 21.12 mg of Di-Boc-DL-cystathionine in exactly 1.0 mL of anhydrous DMSO.

  • Dissolution: Add the anhydrous DMSO to the vial. Vortex vigorously for 60 seconds. If the solution is not completely clear, sonicate in a water bath at room temperature for 2–5 minutes until no particulate matter remains.

  • Aliquoting: Divide the 50 mM stock into 20 µL single-use aliquots in sterile, low-bind microcentrifuge tubes. Store at -20°C or -80°C. Causality: Repeated freeze-thaw cycles introduce moisture and degrade the compound. Single-use aliquots ensure a self-validating, reproducible concentration for every assay[3].

Phase 2: Preparation of Final Working Solutions

Self-Validating System: Always prepare a Vehicle Control (DMSO only) at the exact same final volume percentage as your highest treatment dose.

Target Assay ConcentrationVolume of 50 mM StockVolume of Pre-warmed MediaFinal DMSO Concentration
50 µM 1.0 µL999.0 µL0.10% (Maximum limit)
25 µM 0.5 µL999.5 µL0.05%
10 µM 0.2 µL999.8 µL0.02%
Vehicle Control 1.0 µL (Pure DMSO)999.0 µL0.10%
  • Thawing: Thaw a 20 µL aliquot of the 50 mM stock at room temperature. Vortex briefly.

  • Media Preparation: Pre-warm the target cell culture media to 37°C. Causality: Cold media lowers the thermodynamic solubility threshold, increasing the risk of precipitation.

  • Dropwise Addition: While actively vortexing the tube containing the pre-warmed media, add the required volume of the 50 mM stock dropwise directly into the center of the liquid vortex. Do not let the DMSO touch the dry plastic walls of the tube.

  • Application: Apply the working solution to the cell culture immediately. Lipophilic compounds can adhere to plastic over time, reducing the effective dosing concentration.

Assay Validation & Troubleshooting

To ensure the integrity of your in vitro data, monitor the assay for the following common failure modes:

IssuePotential CauseMechanistic Solution
Cloudy working solution / Micro-crystals visible under microscope Anti-solvent precipitation due to rapid polarity shift.Ensure media is pre-warmed to 37°C. Add DMSO stock dropwise while vigorously mixing. Do not exceed 50 µM final concentration.
High cell death in all treated wells, including low doses DMSO-induced cytotoxicity[5].Verify that the final DMSO concentration is strictly ≤ 0.1% (v/v). Check the Vehicle Control well; if cells in the vehicle control are dying, the DMSO concentration is too high.
Inconsistent biological response between replicates Compound adsorption to plasticware or degradation.Use low-bind pipette tips and tubes. Prepare working solutions immediately before dosing. Never reuse thawed stock aliquots.

Sources

Application

Application Note: Engineering Transsulfuration Pathway Probes Using Di-Boc-DL-Cystathionine

Target Audience: Chemical Biologists, Assay Developers, and Oncology Drug Discovery Scientists Document Type: Advanced Methodology & Protocol Guide Executive Summary The transsulfuration pathway is a critical metabolic r...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Chemical Biologists, Assay Developers, and Oncology Drug Discovery Scientists Document Type: Advanced Methodology & Protocol Guide

Executive Summary

The transsulfuration pathway is a critical metabolic route that regulates cellular redox homeostasis and serves as the primary source of endogenous hydrogen sulfide (H₂S) in mammalian tissues. Dysregulation of key enzymes in this pathway—specifically Cystathionine γ-lyase (CSE) and Cystathionine β-synthase (CBS) —is deeply implicated in tumor progression, angiogenesis, and evasion of immune surveillance 1.

To interrogate these enzymatic axes, researchers require highly specific activity-based probes (ABPs). Di-Boc-DL-cystathionine acts as the foundational biochemical precursor for developing these tools. By utilizing this dual-protected amino acid, scientists can synthesize highly targeted fluorogenic or isotopic probes that undergo specific γ-elimination by CSE, enabling real-time, in vivo monitoring of H₂S biosynthesis and transsulfuration activity 2.

Mechanistic Rationale: The Chemistry of Pathway Interrogation

The Causality Behind the Precursor Choice

Unprotected cystathionine possesses two primary amines and two carboxylic acids, making it indiscriminately reactive. Attempting to conjugate a reporter molecule directly to native cystathionine results in uncontrolled polymerization and cross-linking.

Di-Boc-DL-cystathionine solves this through precise steric and electronic masking:

  • Amine Protection (Boc): The tert-butyloxycarbonyl (Boc) groups shield the α-amino groups, restricting reactivity exclusively to the carboxylates. This enables site-specific amidation or esterification with amine-functionalized fluorophores (e.g., Near-Infrared [NIR] dyes).

  • Racemic Advantage (DL-Isomer): While L-cystathionine is the natural substrate, starting with the DL-racemate allows for the generation of a stereoisomer library. D-amino acid derivatives often exhibit higher resistance to endogenous non-specific proteases, thereby increasing the probe's half-life in complex in vivo models without sacrificing CSE recognition.

  • Enzyme-Triggered Cleavage: Once the reporter is conjugated and the Boc groups are removed, the resulting probe mimics natural cystathionine. Upon entering the active site of CSE, the enzyme catalyzes the cleavage of the C-γ-S bond, releasing the reporter molecule and generating a quantifiable signal 2.

Pathway cluster_0 Endogenous Transsulfuration cluster_1 Probe Engineering & Activation Hcy Homocysteine CBS CBS Enzyme Hcy->CBS CysT L-Cystathionine CBS->CysT CSE CSE Enzyme CysT->CSE Products L-Cysteine + H2S CSE->Products Signal Fluorescent Emission CSE->Signal γ-elimination DiBoc Di-Boc-DL-Cystathionine Conjugate Fluorophore Conjugation DiBoc->Conjugate EDC/NHS Probe Active Probe Conjugate->Probe TFA Deprotection Probe->CSE Competitive Binding

Fig 1: Natural transsulfuration pathway vs. Di-Boc-DL-cystathionine probe activation mechanism.

Self-Validating Experimental Protocols

The following protocols detail the synthesis of a CSE-targeted fluorogenic probe and its subsequent validation. Every step includes a built-in self-validation checkpoint to ensure absolute data integrity before proceeding.

Protocol A: Synthesis of a CSE-Activated Fluorogenic Probe

Objective: Conjugate an amine-functionalized reporter to Di-Boc-DL-cystathionine and perform global deprotection.

  • Activation: Dissolve 1.0 eq of Di-Boc-DL-cystathionine in anhydrous DMF. Add 1.2 eq of EDC·HCl and 1.2 eq of NHS. Stir at room temperature for 30 minutes under N₂ to form the active ester.

  • Conjugation: Add 1.0 eq of the amine-functionalized reporter (e.g., a NIR fluorophore) and 2.0 eq of DIPEA to the reaction mixture. Stir overnight in the dark.

  • Intermediate Validation (Checkpoint 1): Do not proceed to deprotection without confirming conjugation. Run an aliquot on LC-MS. You must observe the mass of the [Reporter + Di-Boc-Cystathionine] adduct. If unreacted reporter remains, spike with an additional 0.2 eq of EDC/NHS.

  • Deprotection: Evaporate the DMF. Dissolve the crude Boc-protected probe in a 10 mL mixture of Dichloromethane (DCM) and Trifluoroacetic Acid (TFA) at a 1:1 (v/v) ratio. Stir at room temperature for exactly 1.5 hours 2.

  • Final Validation (Checkpoint 2): Run LC-MS on the deprotected mixture. The mass shift must correspond to the exact loss of two Boc groups (-200 Da). The presence of intermediate mono-Boc peaks indicates incomplete cleavage; extend TFA incubation by 30 minutes if observed.

  • Purification: Purify the crude probe using preparative High-Performance Liquid Chromatography (prep-HPLC) to yield the active probe.

Protocol B: In Vitro CSE Enzyme Activity Assay

Objective: Quantify CSE activity using the synthesized probe.

  • Preparation: Prepare a 10 μM working solution of the purified probe in physiological buffer (pH 7.4).

  • Enzyme Incubation: Add recombinant human CSE (0 to 0.5 U/mL) to the probe solution. Incubate at 37°C.

  • Self-Validation Control (Checkpoint 3): Prepare a parallel control well containing the probe, CSE (0.5 U/mL), and 1 mM DL-propargylglycine (PAG) , a highly selective irreversible inhibitor of CSE 2. Causality: A lack of fluorescence in the PAG well proves that the signal is strictly enzyme-mediated and not an artifact of spontaneous probe hydrolysis.

  • Detection: Record fluorescence emissions at the reporter's specific excitation/emission wavelengths over a 6-hour period.

Workflow S1 1. Activation EDC/NHS Coupling S2 2. Conjugation Reporter Attachment S1->S2 S3 3. Deprotection TFA/DCM Cleavage S2->S3 S4 4. Purification Prep-HPLC Isolation S3->S4 S5 5. Validation Enzyme/Cell Assays S4->S5

Fig 2: Five-step experimental workflow for synthesizing and validating cystathionine-based probes.

Quantitative Analytics: Probe Performance Metrics

When Di-Boc-DL-cystathionine is successfully utilized to create a NIR fluorescent probe, the resulting analytical performance vastly outpaces traditional colorimetric H₂S assays (e.g., the methylene blue method). Below is a summary of validated metrics derived from recent literature on cystathionine-based NIR probes 2.

ParameterValidated ValueExperimental ConditionMechanistic Significance
Limit of Detection (LOD) 0.928 U/LAqueous buffer, 3σ/k methodEnables the detection of trace CSE activity, crucial for identifying early-stage metabolic shifts in xenograft tumor models.
Linear Dynamic Range 0 – 0.5 U/mLTitration with recombinant CSEEnsures quantitative reliability across standard physiological and pathological expression levels.
Optimal pH Range 5.0 – 8.0Physiologically relevant buffersGuarantees robust performance in both healthy tissue (pH ~7.4) and the acidic tumor microenvironment (pH 6.0–6.8).
Interference Resistance HighPresence of 100 μM Cys, Hcy, GSHProves the probe is exclusively cleaved by CSE γ-elimination, resisting non-specific reduction by abundant intracellular thiols.

Field-Proven Insights for Drug Development

The ability to accurately measure transsulfuration activity is transforming oncology drug development. Recent studies have demonstrated that hijacking the H₂S axis via CSE suppression is a viable therapeutic strategy for aggressively proliferating cancers, such as glioblastoma 3. Furthermore, the upregulation of CBS and CSE in colon cancer models serves as a tumor-promoting factor, making these enzymes prime targets for novel prodrugs 4.

By utilizing Di-Boc-DL-cystathionine to engineer custom activity-based probes, drug development professionals can establish high-throughput screening (HTS) platforms to identify novel CSE/CBS inhibitors, track the pharmacodynamics of transsulfuration-modulating drugs in vivo, and map the redox topology of solid tumors.

References

  • [2] The First NIR Fluorescent Probe for Bioimaging of Cystathionine-γ-lyase Activity in Living Cells and Xenograft Tumor Models. Analytical Chemistry - ACS Publications. URL:[Link]

  • [3] Hijacking the Hydrogen Sulfide Axis: A Novel 4‑Trifluoromethylquinoline Derivative Suppresses Glioblastoma via Cystathionine γ‑Lyase Suppression. PMC - National Institutes of Health. URL:[Link]

  • [1] The First NIR Fluorescent Probe for Bioimaging of Cystathionine-γ-lyase Activity in Living Cells and Xenograft Tumor Models (Alternate Access). Analytical Chemistry - ACS Publications. URL:[Link]

  • [4] Efficacy of Novel Aminooxyacetic Acid Prodrugs in Colon Cancer Models: Towards Clinical Translation of the Cystathionine β-Synthase Inhibition Concept. MDPI. URL:[Link]

Sources

Method

Application Note: Di-Boc-DL-cystathionine as a Tool for Investigating the Transsulfuration Pathway in Metabolic Disease Research

Introduction: The Transsulfuration Pathway at the Crossroads of Metabolic Health Metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), represent a growing global health cr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Transsulfuration Pathway at the Crossroads of Metabolic Health

Metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. A complex network of metabolic pathways is dysregulated in these conditions, and a critical, yet often overlooked, player is the transsulfuration pathway (TSP). The TSP is the central route for the metabolism of sulfur-containing amino acids, converting homocysteine to cysteine via the intermediate, cystathionine.[1][2][3] This pathway is not merely a linear metabolic route; it is a vital hub that controls sulfur balance and generates bioactive molecules essential for cellular homeostasis.[1][3]

The two key enzymes of the TSP are cystathionine β-synthase (CBS), which synthesizes cystathionine from homocysteine and serine, and cystathionine γ-lyase (CGL, also known as CSE), which cleaves cystathionine to produce cysteine.[2][4][5] The cysteine produced is a rate-limiting precursor for the synthesis of glutathione (GSH), the cell's primary non-enzymatic antioxidant.[3][6] Furthermore, both CBS and CGL can produce hydrogen sulfide (H₂S), a gaseous signaling molecule, or gasotransmitter, with profound effects on vascular tone, inflammation, and insulin signaling.[2][3][7]

Dysregulation of the TSP is increasingly implicated in the pathophysiology of metabolic diseases.[1][3] For instance, impaired TSP activity can lead to elevated homocysteine (hyperhomocysteinemia), a known risk factor for cardiovascular and metabolic disorders, and reduced production of GSH and H₂S, exacerbating oxidative stress and insulin resistance.[1][3][8][9] Consequently, tools that allow for the precise investigation of the TSP are in high demand. This application note details the use of Di-Boc-DL-cystathionine, a chemically protected derivative of cystathionine, as a powerful tool for researchers, scientists, and drug development professionals to dissect the role of this pathway in metabolic disease.

Principle of Application: Intracellular Delivery of Cystathionine

Di-Boc-DL-cystathionine is a synthetic derivative of DL-cystathionine where the two amino groups are protected by tert-butyloxycarbonyl (Boc) groups.[10] The Boc protecting group is widely used in organic synthesis due to its stability under a range of conditions and its facile removal under mild acidic conditions.[]

The lipophilic nature of the Boc groups enhances the cell membrane permeability of the parent cystathionine molecule. This allows Di-Boc-DL-cystathionine to serve as a pro-drug for the intracellular delivery of cystathionine. Once inside the cell, endogenous esterases or the acidic microenvironment of certain organelles are expected to cleave the Boc groups, releasing native cystathionine.

This strategy enables researchers to:

  • Bypass membrane transporters: Directly increase the intracellular pool of cystathionine, the specific substrate for CGL.

  • Investigate downstream effects: Study the direct consequences of increased cystathionine flux, such as the production of cysteine, GSH, and H₂S.

  • Modulate TSP activity: Determine how flooding the pathway with its intermediate affects enzyme kinetics and overall metabolic signaling in various cell types relevant to metabolic disease (e.g., hepatocytes, adipocytes, myocytes).

The Transsulfuration Pathway: A Visual Guide

The diagram below illustrates the central position of cystathionine in the transsulfuration pathway and its role as a precursor to key bioactive molecules.

Transsulfuration_Pathway Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Hcy Homocysteine SAH->Hcy SAHH Hcy->Met MS, BHMT (Remethylation) Cysta Cystathionine Hcy->Cysta Cystathionine β-Synthase (CBS) (Vitamin B6) H2S Hydrogen Sulfide (H₂S) (Gasotransmitter) Hcy->H2S CBS, CGL Ser Serine Ser->Cysta Cys Cysteine Cysta->Cys Cystathionine γ-Lyase (CGL) (Vitamin B6) aKB α-Ketobutyrate Cysta->aKB NH3 Ammonia Cysta->NH3 GSH Glutathione (GSH) (Antioxidant Defense) Cys->GSH Cys->H2S Taurine Taurine Cys->Taurine invis1 invis2

Caption: The Transsulfuration Pathway.

Experimental Protocols & Methodologies

The following protocols provide a framework for utilizing Di-Boc-DL-cystathionine in metabolic research. These are starting points and should be optimized for specific cell lines and experimental conditions.

Protocol 1: Cell-Based Assay for Intracellular Hydrogen Sulfide (H₂S) Production

This protocol describes how to use Di-Boc-DL-cystathionine to stimulate H₂S production in cultured cells and quantify it using a fluorescent probe.

Rationale: By providing an excess of the CGL substrate, cystathionine, we can assess the maximal H₂S-producing capacity of the cells and investigate how this is altered in models of metabolic disease. Fluorescent probes like SF7-AM offer sensitive, real-time detection of H₂S in living cells.[12][13]

Materials:

  • Di-Boc-DL-cystathionine (prepare a 10-100 mM stock solution in DMSO)

  • Cell line of interest (e.g., HepG2 hepatocytes, 3T3-L1 adipocytes, C2C12 myocytes)

  • Appropriate cell culture medium and supplements

  • Fluorescent H₂S probe (e.g., SF7-AM, P3, or SSP4)[12][14]

  • Positive controls: NaHS or Na₂S (H₂S donors)[12][15]

  • Negative controls: Propargylglycine (PAG, an irreversible CGL inhibitor) or Aminooxyacetic acid (AOAA, a CBS/CGL inhibitor)[16]

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the experiment. Culture overnight or until cells adhere and are healthy.

  • Compound Preparation: Prepare serial dilutions of Di-Boc-DL-cystathionine in culture medium. A typical starting concentration range is 10 µM to 500 µM. Also, prepare working solutions of positive and negative controls.

  • Cell Treatment:

    • Remove the culture medium from the wells.

    • For inhibitor studies, pre-incubate cells with PAG (e.g., 2 mM) or AOAA (e.g., 1 mM) for 30-60 minutes.[16]

    • Add the medium containing the various concentrations of Di-Boc-DL-cystathionine or control compounds to the respective wells. Include a vehicle control (DMSO).

    • Incubate for a predetermined time (e.g., 1-4 hours) at 37°C and 5% CO₂.

  • Probe Loading:

    • Remove the treatment medium and wash the cells gently twice with pre-warmed HBSS.

    • Load the cells with the H₂S fluorescent probe (e.g., 5-10 µM SF7-AM in HBSS) for 30 minutes at 37°C, protected from light.[12]

  • Measurement:

    • Wash the cells twice with HBSS to remove excess probe.

    • Add fresh HBSS to each well.

    • Measure the fluorescence intensity using a plate reader or capture images using a fluorescence microscope. Use the appropriate excitation/emission wavelengths for the chosen probe (e.g., for SF7-AM, Ex/Em ~495/520 nm).

  • Data Normalization (Optional but Recommended): After fluorescence reading, cell viability can be assessed using an assay like PrestoBlue™ or by quantifying total protein content (e.g., BCA assay) to normalize the fluorescence signal to cell number.

Protocol 2: Assessment of Cellular Redox Status via Glutathione (GSH) Quantification

This protocol measures changes in the intracellular glutathione pool, a key indicator of cellular antioxidant capacity, following treatment with Di-Boc-DL-cystathionine.

Rationale: Since cystathionine is a direct precursor to cysteine, which is the rate-limiting substrate for GSH synthesis, providing cells with Di-Boc-DL-cystathionine should boost GSH levels. This is particularly relevant in metabolic disease models often characterized by oxidative stress and depleted GSH.[1][6]

Materials:

  • Di-Boc-DL-cystathionine

  • Cell line of interest cultured in 6-well or 12-well plates

  • GSH quantification kit (e.g., colorimetric kits based on DTNB (Ellman's reagent) or fluorescent kits using probes like ThiolTracker™ Violet or monochlorobimane)

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA or Bradford)

Procedure:

  • Cell Seeding and Treatment: Seed and grow cells to 80-90% confluency. Treat cells with a range of Di-Boc-DL-cystathionine concentrations (e.g., 50-500 µM) or vehicle control for an extended period (e.g., 6-24 hours) to allow for GSH synthesis.

  • Cell Lysis:

    • After treatment, place plates on ice and wash cells twice with ice-cold PBS.

    • Add an appropriate volume of cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet cell debris.

  • GSH Assay:

    • Collect the supernatant. This is the sample for both the GSH assay and protein quantification.

    • Follow the manufacturer's instructions for the chosen GSH quantification kit. This typically involves mixing the cell lysate with assay reagents and measuring absorbance (e.g., 412 nm for DTNB-based assays) or fluorescence.

    • Generate a standard curve using the provided GSH standards.

  • Protein Quantification: Use a portion of the cell lysate to determine the total protein concentration using a BCA or similar assay.

  • Data Analysis: Calculate the GSH concentration in each sample from the standard curve. Normalize the GSH concentration to the total protein concentration for each sample (e.g., nmol GSH/mg protein).

Workflow and Data Presentation

General Experimental Workflow

The following diagram outlines a typical workflow for cell-based experiments using Di-Boc-DL-cystathionine.

Experimental_Workflow start Seed Cells (e.g., Hepatocytes, Adipocytes) treatment Treat with Di-Boc-DL-Cystathionine (Dose-response & Time-course) start->treatment wash Wash Cells treatment->wash h2s_probe Load H₂S Fluorescent Probe (e.g., SF7-AM) wash->h2s_probe lysis Cell Lysis wash->lysis h2s_branch gsh_branch western_branch h2s_read Measure Fluorescence (Plate Reader / Microscope) h2s_probe->h2s_read gsh_assay GSH Quantification Assay lysis->gsh_assay protein_quant Protein Quantification lysis->protein_quant sds_page Western Blot Analysis (e.g., p-AKT, Nrf2) protein_quant->sds_page

Caption: General workflow for cell-based assays.

Data Interpretation Table

This table summarizes expected outcomes and provides a starting point for interpreting results.

Assay Parameter Measured Expected Outcome with Di-Boc-DL-Cystathionine Potential Interpretation in Metabolic Disease Model
H₂S Production Fluorescence IntensityIncreased fluorescence, preventable by CGL inhibitors (PAG).Restoring deficient H₂S signaling; improving vasodilation or anti-inflammatory responses.
GSH Levels nmol GSH / mg proteinIncreased total GSH levels.Enhancing antioxidant capacity; mitigating oxidative stress-induced insulin resistance.
Western Blot Protein Phosphorylation (e.g., p-AKT/AKT)Increased phosphorylation of AKT (downstream of insulin receptor).Improved insulin sensitivity at the cellular level.
Gene Expression (qPCR) mRNA levels (e.g., GCLC, GCLM, Nrf2 targets)Upregulation of genes involved in GSH synthesis and antioxidant response.Activation of protective cellular stress response pathways.

Guidelines for In Vivo Studies

Translating in vitro findings to in vivo models is a critical step. While comprehensive protocols are beyond the scope of this note, the following points should be considered when designing animal studies with Di-Boc-DL-cystathionine.

  • Animal Model: Choose a relevant model of metabolic disease, such as high-fat diet (HFD)-induced obese mice or db/db mice.[6][17]

  • Vehicle Formulation: Due to its lipophilicity, Di-Boc-DL-cystathionine will likely require a vehicle such as a solution of DMSO, Tween® 80, and saline for intraperitoneal (IP) or oral administration. Vehicle toxicity and solubility must be thoroughly evaluated.

  • Dosing and Administration: Conduct a pilot dose-ranging study to determine a safe and effective dose. Administration can be acute (single dose) to study immediate metabolic effects or chronic (daily dosing for several weeks) to assess long-term impacts on disease progression (e.g., weight gain, glucose tolerance, liver steatosis).

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, measure plasma and tissue levels of cystathionine and its downstream metabolites (cysteine, GSH) at various time points after dosing to confirm target engagement.[18][19]

  • Endpoint Analysis: Key endpoints should include:

    • Metabolic Parameters: Glucose tolerance tests (GTT), insulin tolerance tests (ITT), and measurement of plasma insulin and lipids.[20][21]

    • Tissue Analysis: Collect liver, adipose tissue, and skeletal muscle for histological analysis (e.g., H&E staining for steatosis), measurement of GSH and H₂S levels, and Western blot/qPCR analysis of key signaling pathways.

Conclusion

Di-Boc-DL-cystathionine represents a valuable chemical tool for probing the function and dysfunction of the transsulfuration pathway in the context of metabolic diseases. Its ability to increase the intracellular availability of cystathionine allows for a direct assessment of this pathway's capacity to generate protective molecules like GSH and H₂S. By using the protocols and guidelines outlined in this application note, researchers can elucidate the downstream consequences of modulating this critical metabolic hub, potentially uncovering novel therapeutic targets for conditions such as obesity, type 2 diabetes, and NAFLD.

References

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  • Fernandes, C. G., et al. (2021). The Role of the Transsulfuration Pathway in Non-Alcoholic Fatty Liver Disease. Nutrients, 13(3), 867. [Link]

  • Morris, A. A. M., et al. (2017). Guidelines for the diagnosis and management of cystathionine beta-synthase deficiency. Journal of Inherited Metabolic Disease, 40(1), 49-74. [Link]

  • Mishan, M. A., et al. (2020). Cystathionine-β-synthase: Molecular Regulation and Pharmacological Inhibition. Molecules, 25(9), 2141. [Link]

  • Wang, H., et al. (2019). Intracellular H2S production is an autophagy dependent adaptive response to DNA damage. eLife, 8, e49512. [Link]

  • Di Ciaula, A., et al. (2025). Transsulfuration Pathway Products and H₂S-Donors in Hyperhomocysteinemia: Potential Strategies Beyond Folic Acid. International Journal of Molecular Sciences, 26(13), 7389. [Link]

  • Al-Harrasi, A., et al. (2024). Oxidative damage and mitochondrial dysfunction in cystathionine beta-synthase deficiency. Scientific Reports, 14(1), 28830. [Link]

  • Simultaneous determination of cystathionine, total homocysteine, and methionine in dried blood spots by liquid chromatography/tandem mass spectrometry and its utility for the management of patients with homocystinuria. (n.d.). ResearchGate. [Link]

  • Lee, A. H. (2021). Immune-metabolic Regulation by the Transsulfuration Pathway. eScholarship, University of California. [Link]

  • Colorimetric detection of endogenous hydrogen sulfide production in living cells utilizing silver-embedded polymer membrane. (n.d.). ResearchGate. [Link]

  • Smith, D. E. C., et al. (2012). A liquid chromatography mass spectrometry method for the measurement of cystathionine β-synthase activity in cell extracts. Journal of Chromatography B, 911, 186-191. [Link]

  • Li, Y., et al. (2024). Skeletal muscle cystathionine γ-lyase deficiency promotes obesity and insulin resistance and results in hyperglycemia and skeletal muscle injury upon HFD in mice. Redox Biology, 71, 103099. [Link]

  • Choo, Q. Y., et al. (2012). Enhanced detection of hydrogen sulfide generated in cell culture using an agar trap method. Analytical Biochemistry, 423(1), 25-32. [Link]

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  • Tan, Q., et al. (2025). Disruption of the transsulfuration pathway as a sulfur-driven etiology of insulin resistance: proinsulin misfolding, disulfide bond deformation, and PDI dysregulation. Open Exploration, 2, 1-17. [Link]

  • Lippert, A. R., et al. (2013). Cell-trappable fluorescent probes for endogenous hydrogen sulfide signaling and imaging H2O2-dependent H2S production. Proceedings of the National Academy of Sciences, 110(19), 7563-7568. [Link]

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  • Kožich, V., et al. (2010). Determination of cystathionine beta-synthase activity in human plasma by LC-MS/MS: potential use in diagnosis of CBS deficiency. Journal of Inherited Metabolic Disease, 33(Suppl 3), S479-S486. [Link]

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  • (PDF) Endothelial Cystathionine-γ-Lyase (CTH) Regulates Body Weight and Insulin Resistance in Mice Fed a High-Fat Diet. (n.d.). ResearchGate. [Link]

  • Cystathionine gamma-lyase. (n.d.). Wikipedia. [Link]

  • Kumar, M., et al. (2015). Allosteric control of human cystathionine β-synthase activity by a redox active disulfide bond. The Journal of biological chemistry, 290(15), 9508-9519. [Link]

  • CYSTATHIONINE β-SYNTHASE DEFICIENCY: METABOLIC ASPECTS. (n.d.). UNL Institutional Repository. [Link]

  • Kruger, W. D. (2005). The role of cystathionine β-synthase in homocysteine metabolism. Antioxidants & redox signaling, 7(5-6), 813-822. [Link]

  • Kraus, J. P., et al. (2009). Cystathionine γ-lyase: clinical, metabolic, genetic, and structural studies. Molecular genetics and metabolism, 97(4), 250-259. [Link]

  • Cystathionine. (n.d.). PubChem. [Link]

  • Role of Cystathionine β-Synthase and 3-Mercaptopyruvate Sulfurtransferase in the Regulation of Proliferation, Migration, and Bioenergetics of Murine Breast Cancer Cells. (n.d.). MDPI. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Di-Boc-DL-Cystathionine Peptide Coupling Yield

Welcome to the Technical Support Center for thioether-bridged peptide synthesis. Di-Boc-DL-cystathionine is a highly specialized, sterically demanding building block utilized to introduce metabolically stable thioether b...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for thioether-bridged peptide synthesis. Di-Boc-DL-cystathionine is a highly specialized, sterically demanding building block utilized to introduce metabolically stable thioether bridges—acting as non-reducible surrogates for disulfide bonds. Because both amino groups are Boc-protected and both carboxyl groups are free, this building block is typically employed as a di-acid to cross-link two free amines, either for macrocyclization of a single peptide or for bridging two separate chains.

As a Senior Application Scientist, I have structured this guide to address the complex physicochemical challenges of this building block, providing you with causality-driven troubleshooting, empirical data, and self-validating protocols to maximize your coupling yields.

Part 1: Troubleshooting Guide & FAQs

Q: My coupling reaction yields are consistently below 50%. How can I drive the reaction to completion? A: Low coupling yields with Di-Boc-DL-cystathionine are primarily caused by severe steric hindrance. The two bulky tert-butyloxycarbonyl (Boc) groups and the inherent flexibility of the thioether backbone physically obstruct the nucleophilic attack of the resin-bound amine [1].

  • The Causality: Standard carbodiimides (like DIC or DCC) form an O-acylisourea intermediate that is often too bulky and slow to react with hindered amines, leading to premature hydrolysis or rearrangement into inactive N-acylureas.

  • The Solution: Upgrade to highly reactive uronium/aminium salts like HATU or COMU. These reagents generate a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate that excels in sterically demanding environments [3]. Additionally, implement a double-coupling strategy (e.g., 2 x 60 mins) using fresh reagents for the second cycle to push the reaction equilibrium forward.

Q: Mass spectrometry (MALDI-TOF) shows a large amount of high-molecular-weight byproducts. Why is this happening? A: You are observing intermolecular cross-linking (oligomerization). Because Di-Boc-DL-cystathionine is a di-acid, activating both carboxyl groups simultaneously in the presence of multiple resin-bound peptide chains can cause it to bridge two different peptide molecules rather than cyclizing a single molecule.

  • The Causality: High resin loading places adjacent peptide chains in close physical proximity. When the local concentration of neighboring chains exceeds the effective local concentration of the two amines on the same peptide chain, intermolecular reactions dominate.

  • The Solution: Rely on the principle of "pseudo-dilution." For intramolecular cyclization or precise bridging, you must use a low-loading resin (typically < 0.2 mmol/g) [1]. This increases the spatial distance between growing peptide chains on the polymer matrix, making the intramolecular reaction kinetically favored.

Q: The Di-Boc-DL-cystathionine building block is not dissolving completely in DMF. What is the best solvent system? A: The dual Boc protection makes this amino acid highly hydrophobic, leading to poor solubility and aggregation in standard N,N-dimethylformamide (DMF).

  • The Solution: Use a solvent mixture of DMF and N-Methyl-2-pyrrolidone (NMP) at a 1:1 ratio, or incorporate Dichloromethane (DCM) (e.g., DMF:DCM 1:1). If aggregation persists, adding 0.1 M Lithium Chloride (LiCl) as a chaotropic salt will disrupt intermolecular hydrogen bonding and improve solvation [4].

Q: Is racemization a concern with this building block, and how do I prevent it? A: Yes. Although you are starting with a DL-mixture (meaning the stereocenters are already mixed), extreme basic conditions during activation can lead to further epimerization via an oxazolone intermediate. This complicates downstream HPLC purification by creating an intractable smear of diastereomers [5].

  • The Solution: When using HATU or COMU, avoid strong bases like N,N-Diisopropylethylamine (DIPEA). Instead, use a weaker, more sterically hindered base like 2,4,6-trimethylpyridine (collidine) to minimize alpha-proton abstraction.

Q: Why use Di-Boc-DL-cystathionine instead of forming the thioether bond on-resin via alkylation? A: Forming thioether bridges on-resin (e.g., reacting a cysteine thiol with a halogenated amino acid) often suffers from poor regioselectivity, competing intramolecular cyclizations (like lactam formation), and low yields (typically 36-42%) [2]. Using a pre-formed Di-Boc-DL-cystathionine building block guarantees the exact atomic connectivity of the thioether bridge, shifting the synthetic challenge from complex alkylation chemistry to standard, optimizable amide bond coupling.

Part 2: Quantitative Data – Coupling Reagent Comparison

To assist in selecting the optimal coupling strategy for sterically hindered thioether amino acids, refer to the performance metrics below. Yields are based on standard double-coupling protocols (2 x 60 min) on low-loading resin (<0.2 mmol/g).

Coupling Reagent SystemActivation TimeEpimerization RiskTypical Yield (Hindered Di-Acids)Recommended Base
DIC / Oxyma Pure 5 minVery Low60 - 75%None required
PyBOP / HOBt 5 minLow70 - 80%NMM (N-Methylmorpholine)
HATU / HOAt 1 - 2 minModerate85 - 95%DIPEA or Collidine
COMU 1 minLow90 - 98%TMP (Collidine)
T3P (50% in DMF) 10 minVery Low80 - 90%DIPEA

Part 3: Optimization Workflow Visualization

The following decision tree outlines the logical workflow for diagnosing and resolving Di-Boc-DL-cystathionine coupling failures.

G Start Evaluate Di-Boc-DL-Cystathionine Coupling Yield via LC-MS YieldCheck Is target yield > 85%? Start->YieldCheck Solubility Issue: Poor Solubility or Aggregation YieldCheck->Solubility No (Unreacted Material) Crosslink Issue: Intermolecular Cross-linking (Oligomers) YieldCheck->Crosslink No (Oligomers Found) Success Proceed to Global Deprotection & Cleavage YieldCheck->Success Yes Solvents Action: Use NMP/DCM (1:1) or add 0.1M LiCl Solubility->Solvents Sterics Issue: Steric Hindrance (Incomplete Reaction) Solvents->Sterics Reagents Action: Switch to COMU/TMP + Double Coupling Sterics->Reagents Reagents->Start Re-evaluate Dilution Action: Use Low-Loading Resin (<0.2 mmol/g) Crosslink->Dilution Dilution->Start Re-evaluate

Caption: Decision tree for troubleshooting and optimizing Di-Boc-DL-cystathionine peptide coupling.

Part 4: Experimental Protocol – Self-Validating Macrocyclization

Protocol: On-Resin Macrocyclization using Di-Boc-DL-Cystathionine This self-validating protocol ensures that the di-acid bridges two free amines on the same peptide chain while minimizing cross-linking and racemization.

Materials:

  • Peptide-resin with two deprotected primary amines (Resin loading: 0.15 mmol/g)

  • Di-Boc-DL-cystathionine (1.5 equivalents relative to resin loading)

  • COMU (3.0 equivalents)

  • 2,4,6-Trimethylpyridine (Collidine) (6.0 equivalents)

  • Solvent: Anhydrous DMF/NMP (1:1 v/v)

Step-by-Step Methodology:

  • Resin Preparation (Pseudo-dilution): Swell 1.0 g of low-loading peptide-resin (0.15 mmol/g) in 10 mL of DCM for 30 minutes, followed by washing with DMF (3 x 10 mL). Causality: Low loading ensures spatial separation of chains, preventing intermolecular oligomerization.

  • Pre-activation: In a separate vial, dissolve 0.225 mmol (1.5 eq) of Di-Boc-DL-cystathionine in 5 mL of DMF/NMP (1:1). Add 0.45 mmol (3.0 eq) of COMU.

  • Base Addition: Add 0.90 mmol (6.0 eq) of Collidine to the pre-activation vial. Stir for exactly 1 minute. Causality: A strict 1-minute pre-activation is critical for COMU to form the reactive At-ester without degrading the active intermediate or inducing epimerization.

  • Coupling: Transfer the activated mixture to the resin. Agitate gently at room temperature for 2 hours.

  • Validation (Kaiser Test): Remove a few resin beads, wash with ethanol, and perform a Kaiser test.

    • Self-Validation: A yellow/colorless result indicates complete coupling of the primary amines. A blue result indicates incomplete coupling.

  • Double Coupling (If necessary): If the Kaiser test is positive (blue), drain the reaction mixture, wash the resin with DMF (3 x 10 mL), and repeat steps 2-4 using fresh reagents to force the reaction to completion.

  • Washing & Capping: Wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL). Cap any unreacted trace amines using acetic anhydride/pyridine (1:1) in DMF for 15 minutes. Causality: Capping permanently blocks unreacted amines, preventing the formation of difficult-to-separate deletion sequences during subsequent steps.

References

  • Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin Source: National Institutes of Health (NIH) / Journal of the American Chemical Society URL:[Link]

  • A Simple and Efficient Method for the Syntheses of Thioether Cyclic Peptides Source: USPTO / Tetrahedron Letters URL:[Link]

  • Optimizing Peptide Coupling: Key Techniques Source: JPT Peptide Technologies URL:[Link]

Optimization

Preventing Di-Boc-DL-cystathionine racemization during synthesis

Welcome to the Technical Support Center for Peptide and Amino Acid Synthesis. As a Senior Application Scientist, I frequently encounter challenges regarding the stereochemical integrity of thioether-containing amino acid...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Peptide and Amino Acid Synthesis. As a Senior Application Scientist, I frequently encounter challenges regarding the stereochemical integrity of thioether-containing amino acids. When working with Di-Boc-DL-cystathionine—whether your goal is to maintain a precise DL-enantiomeric ratio or to protect a specific stereoisomer from further epimerization—standard activation protocols often fail.

This guide provides the mechanistic causality, troubleshooting FAQs, and a self-validating experimental protocol required to prevent racemization during your syntheses.

Part 1: Mechanistic Insights & Troubleshooting FAQs

Q1: Why does Di-Boc-cystathionine racemize so easily compared to other Boc-protected amino acids? A: The loss of chiral integrity in cystathionine is driven by its unique electronic environment. While standard N-Boc protection successfully suppresses the classical azlactone (oxazolone) racemization pathway[1], cystathionine remains highly vulnerable to direct base-catalyzed enolization[2]. The sulfur atom in the thioether linkage is highly polarizable and exerts a strong inductive effect, which stabilizes the adjacent carbanion formed upon α -proton abstraction[3]. This makes the α -carbon highly acidic and prone to epimerization.

Q2: I am using HATU and DIPEA for my coupling. Is this causing the epimerization? A: Yes. Uronium and aminium salts like HATU or HBTU require a strong tertiary base (such as DIPEA or TEA) to form the carboxylate anion necessary for activation. This highly basic environment actively drives the abstraction of the acidic α -proton of the cystathionine residue, leading to a planar enolate intermediate and subsequent loss of stereochemical memory[2].

Q3: What is the optimal coupling reagent system to preserve chiral integrity? A: To suppress enolization, you must eliminate strong bases from the reaction. The optimal approach utilizes a base-free environment driven by a carbodiimide (such as DIC) paired with an acidic oxime additive like OxymaPure or Oxyma-B[4]. These additives maintain a slightly acidic microenvironment and act as powerful racemization suppressors, keeping epimerization below 1%[5].

Part 2: Mechanistic Visualization

EnolizationMechanism A Activated Di-Boc-Cystathionine C α-Proton Abstraction (Carbanion Formation) A->C Activated Ester B Base (e.g., DIPEA) B->C OH-/Amine D Planar Enolate Intermediate (Chirality Lost) C->D Sulfur Inductive Stabilization E Non-Stereospecific Reprotonation D->E F Epimerized Product (Diastereomeric Mixture) E->F

Fig 1. Base-catalyzed enolization pathway leading to cystathionine epimerization.

Part 3: Quantitative Data on Coupling Conditions

To highlight the impact of reagent selection on chiral integrity, the following table summarizes the epimerization risk associated with various activation strategies for thioether-containing amino acids.

Coupling Reagent SystemBase RequirementTemperaturePre-activation TimeEpimerization Risk
HATU / HBTU DIPEA (2.0 eq)25°C5 minHigh (>5%)
PyBOP TEA (2.0 eq)25°C5 minHigh (>5%)
DIC / HOBt None25°CNoneModerate (1-3%)
DIC / OxymaPure None0°C to 20°CNoneLow (<1%)
DIC / Oxyma-B None0°C to 20°CNoneVery Low (<0.5%)

Part 4: Step-by-Step Methodology (Self-Validating Protocol)

To successfully couple Di-Boc-cystathionine without altering its DL-ratio or racemizing a specific stereoisomer, follow this base-free DIC/Oxyma protocol[2][4].

Step 1: Solvent Preparation & Dissolution

  • Action: Dissolve Di-Boc-cystathionine (1.0 eq) in a low-polarity solvent mixture such as DMF/DCM (1:1 v/v). Chill the reaction vessel in an ice bath to 0°C.

  • Causality: Lowering the dielectric constant of the solvent reduces the stabilization of the enolate intermediate. The 0°C temperature thermodynamically restricts α -proton abstraction.

Step 2: Additive Integration

  • Action: Add OxymaPure or Oxyma-B (1.0 eq) to the chilled solution. Do not add any tertiary base.

  • Causality: Oxyma derivatives act as highly efficient nucleophiles to form the active ester while maintaining a slightly acidic environment, which directly inhibits base-catalyzed enolization[5].

Step 3: Activation

  • Action: Add N,N'-Diisopropylcarbodiimide (DIC) (1.0 eq) dropwise. Proceed immediately to the next step without any pre-activation time.

  • Causality: Prolonged pre-activation increases the lifetime of the highly activated ester, providing more opportunity for racemization[3].

Step 4: Amine Coupling

  • Action: Introduce the amine nucleophile (1.0 eq). Allow the reaction to proceed at 0°C for 1 hour, then slowly warm to room temperature (20°C) for an additional 2-4 hours.

  • Causality: The initial low temperature protects the highly reactive intermediate during the most vulnerable phase of the coupling.

Step 5: Self-Validation Checkpoint

  • Action: Before proceeding to subsequent synthetic steps, sample a micro-aliquot and analyze it via chiral HPLC or LC-MS.

  • Validation Logic: A successful, racemization-free coupling will perfectly mirror the chromatographic peak profile of your starting Di-Boc-DL-cystathionine. If base-catalyzed enolization occurred, you will observe peak splitting, altered integration ratios, or a broadened peak shoulder indicating the formation of unintended epimers.

Part 5: Workflow Visualization

CouplingWorkflow S1 1. Dissolve Di-Boc-Cystathionine in DMF/DCM (0°C) S2 2. Add OxymaPure (1.0 eq) *No Pre-activation* S1->S2 S3 3. Add DIC (1.0 eq) *Base-Free Environment* S2->S3 S4 4. Add Amine Nucleophile Maintain 0°C to 20°C S3->S4 S5 5. Racemization-Free Amide Bond (Self-Validated via HPLC) S4->S5

Fig 2. Optimized base-free coupling workflow for Di-Boc-cystathionine synthesis.

References

  • [1] 1 - wiley-vch.de

  • [2] 2 - peptidechemistry.org

  • [3] 3 - nih.gov

  • [4] 4 - researchgate.net

  • [5] 5 - nih.gov

Sources

Troubleshooting

Technical Support Center: Resolving Solubility Challenges with Di-Boc-DL-Cystathionine

Welcome to the technical support center for Di-Boc-DL-cystathionine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for solubility issues t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Di-Boc-DL-cystathionine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for solubility issues that may arise during your experiments. We understand that achieving a clear, stable solution is the first critical step for success in your research. This resource combines foundational chemical principles with field-proven troubleshooting strategies to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Here are some quick answers to common questions about working with Di-Boc-DL-cystathionine.

Q1: What is the expected solubility of Di-Boc-DL-cystathionine in common organic solvents?

A1: While specific quantitative solubility data for Di-Boc-DL-cystathionine is not extensively published, we can infer its behavior based on the properties of other Boc-protected amino acids. The two bulky, nonpolar tert-butoxycarbonyl (Boc) groups significantly increase the lipophilicity of the parent DL-cystathionine molecule.[1] Consequently, Di-Boc-DL-cystathionine is expected to have good solubility in a range of common organic solvents. High solubility is generally anticipated in chlorinated solvents like dichloromethane (DCM) and chloroform, as well as polar aprotic solvents such as tetrahydrofuran (THF) and ethyl acetate.[1] Moderate solubility can be expected in alcohols like methanol and ethanol. It will likely be insoluble in water and nonpolar solvents like petroleum ether.[2]

Q2: My Di-Boc-DL-cystathionine is not dissolving in my chosen solvent. What is the most likely cause?

A2: The primary reasons for poor solubility are often related to solvent polarity mismatch and intermolecular forces. Although the Boc groups enhance solubility in organic solvents, the core cystathionine structure still contains polar carbamate linkages that can participate in hydrogen bonding.[3] If the compound has been stored for a long time or exposed to moisture, it might form aggregates that are difficult to break up. Additionally, the purity of the compound and the solvent can play a significant role.

Q3: Can I heat the mixture to improve the solubility of Di-Boc-DL-cystathionine?

A3: Gentle heating can be an effective method to increase the solubility of many organic compounds, as it provides the energy needed to overcome the crystal lattice energy and disrupt intermolecular interactions.[4] We recommend warming the solution to around 40°C.[5] However, it is crucial to monitor the temperature carefully, as excessive heat can potentially lead to the degradation of the compound or the evaporation of volatile solvents.

Q4: Are there any solvents I should avoid when working with Di-Boc-DL-cystathionine?

A4: You should avoid using strongly acidic conditions for dissolution, as the Boc protecting groups are labile to acid and can be unintentionally cleaved.[1][6] For example, using neat trifluoroacetic acid (TFA) as a solvent would lead to deprotection. Also, as mentioned, highly nonpolar solvents like hexanes or petroleum ether are unlikely to be effective.

In-Depth Troubleshooting Guides

If the FAQs did not resolve your issue, this section provides more detailed, step-by-step protocols to systematically address solubility problems.

Guide 1: Systematic Solvent Screening Protocol

Objective: To empirically determine the optimal solvent or solvent system for your specific concentration needs.

Rationale: The principle of "like dissolves like" is a good starting point, but the interplay of polarity, hydrogen bonding, and molecular structure can be complex. A systematic screening process is the most reliable way to identify a suitable solvent.

Materials:

  • Di-Boc-DL-cystathionine

  • Small vials (e.g., 1.5 mL microcentrifuge tubes or 2 mL glass vials)

  • A selection of organic solvents (see table below)

  • Vortex mixer

  • Centrifuge

Experimental Protocol:

  • Preparation: Weigh out a small, precise amount of Di-Boc-DL-cystathionine (e.g., 2 mg) into several separate vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different test solvent. This will create an initial test concentration of 20 mg/mL.

  • Agitation: Vigorously vortex each vial for at least 2 minutes to provide sufficient mechanical energy for dissolution.

  • Visual Inspection: Observe each vial. A clear solution with no visible particles indicates complete dissolution. If solid material remains, the compound is sparingly soluble or insoluble at this concentration.

  • Sonication (Optional): If particles remain, place the vial in an ultrasonic bath for 5-10 minutes. This can help break up aggregates.[7]

  • Centrifugation: For vials with remaining solids, centrifuge at a high speed (e.g., 10,000 x g) for 5 minutes. This will pellet the undissolved material, allowing for a clearer assessment of the supernatant.

  • Documentation: Record your observations for each solvent.

Data Interpretation Table:

Solvent Category Test Solvent Expected Outcome Your Observation Notes
Chlorinated Dichloromethane (DCM)High Solubility[1]
ChloroformHigh Solubility[1]
Ethers Tetrahydrofuran (THF)High Solubility[1]
DioxaneGood Solubility[2]
Esters Ethyl AcetateHigh Solubility[1]
Polar Aprotic Dimethylformamide (DMF)Likely SolubleMay need gentle warming
Dimethyl Sulfoxide (DMSO)Likely Soluble[8]Can be difficult to remove
Acetonitrile (ACN)Moderate Solubility[1]
Alcohols Methanol (MeOH)Moderate Solubility[1]
Ethanol (EtOH)Moderate Solubility[1]
Guide 2: Troubleshooting Persistent Insolubility

If a single solvent system is not effective, the following workflow provides a logical progression of steps to enhance solubility.

Workflow for Enhancing Solubility

Solubility_Workflow start Start: Insoluble Compound solvent_screening Step 1: Perform Systematic Solvent Screening (Guide 1) start->solvent_screening is_soluble Is it soluble? solvent_screening->is_soluble co_solvent Step 2: Try Co-Solvent Systems (e.g., DCM/MeOH, THF/DMF) is_soluble->co_solvent No end_success Success: Proceed with Experiment is_soluble->end_success Yes is_soluble2 Is it soluble now? co_solvent->is_soluble2 warming Step 3: Apply Gentle Warming (up to 40°C) is_soluble2->warming No is_soluble2->end_success Yes is_soluble3 Is it soluble now? warming->is_soluble3 chaotropes Step 4 (Advanced): Consider Chaotropic Agents (e.g., LiCl in DMF) for aggregated material is_soluble3->chaotropes No is_soluble3->end_success Yes end_fail Consult further or consider resynthesis/purification chaotropes->end_fail

Caption: Systematic workflow for troubleshooting solubility.

Step-by-Step Explanation:

  • Co-Solvent Systems: If your compound is partially soluble in two different solvents, a mixture might be effective. For example, a small amount of methanol can disrupt hydrogen bonding, while the bulk solvent like DCM provides good overall solvating power. Start with a 9:1 or 4:1 mixture of the primary solvent to the co-solvent.

  • Gentle Warming: As previously mentioned, increasing the temperature can significantly improve solubility.[4] Use a water bath or a heating block with a magnetic stirrer for even temperature distribution. Always use a sealed container to prevent solvent evaporation.

  • Chaotropic Agents (Advanced): In cases of severe aggregation, which is more common with larger protected peptides, chaotropic salts like LiCl can be used.[8] These salts disrupt the hydrogen-bonding networks that hold aggregates together. A 0.5 M solution of LiCl in DMF can be effective. Note: This is an aggressive method and should be used as a last resort, as the salt may interfere with downstream applications and will require removal.

Final Recommendations

  • Start Small: Always begin with a small amount of your valuable compound for solubility tests before committing your entire stock.

  • Purity Matters: Ensure that both your Di-Boc-DL-cystathionine and your solvents are of high purity. Water or other contaminants can significantly impact solubility.

  • Storage: Store Di-Boc-DL-cystathionine in a cool, dry place, preferably under an inert atmosphere, to prevent moisture absorption and potential degradation.

We hope this guide provides you with the necessary tools to resolve any solubility issues with Di-Boc-DL-cystathionine. For further assistance, please do not hesitate to contact our technical support team.

References

  • Benchchem. An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines.
  • Benchchem. How to address the poor solubility of protected peptide sequences.
  • Benchchem. Technical Support Center: Overcoming Poor Solubility of Protected Peptides in SPPS.
  • Sigma-Aldrich. BOC-ON SDS.
  • BOC Sciences. Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis.
  • Bio-Synthesis Inc. Guidelines for Peptide Dissolving.
  • Albericio, F., & Kruger, H. G. (2012). Amino Acid-Protecting Groups. Chemical Reviews, 112(5), 3601-3733.
  • MedchemExpress. L-Cystathionine Product Information.
  • National Center for Biotechnology Information. Biochemistry, Dissolution and Solubility. StatPearls.

Sources

Optimization

Reducing side reactions during Di-Boc-DL-cystathionine cleavage

A Guide to Minimizing Side Reactions for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center dedicated to addressing the challenges associated with the acidic cleavage of D...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Side Reactions for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to addressing the challenges associated with the acidic cleavage of Di-Boc-DL-cystathionine. As Senior Application Scientists, we understand that unwanted side reactions can compromise the yield and purity of your target molecule. This guide provides in-depth troubleshooting advice, detailed protocols, and a mechanistic understanding of the potential pitfalls to ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions I should be concerned about during the TFA-mediated cleavage of Di-Boc-DL-cystathionine?

The primary side reactions stem from the generation of a highly reactive tert-butyl cation upon the cleavage of the Boc protecting groups with a strong acid like trifluoroacetic acid (TFA).[1] This electrophilic carbocation can lead to several undesirable modifications of the cystathionine molecule. The main concerns are:

  • S-alkylation of the Thioether: The sulfur atom in the cystathionine thioether linkage is nucleophilic and can be attacked by the tert-butyl cation, leading to the formation of a sulfonium salt.[1] This is a common issue with sulfur-containing amino acids like methionine.

  • Thioether Bond Cleavage: While generally stable, the thioether bond in cystathionine can be susceptible to cleavage under harsh acidic conditions, leading to fragmentation of the molecule.

  • Racemization: The acidic environment required for Boc deprotection can facilitate the racemization at the α-carbons of the amino acid backbone. This is a critical consideration for DL-cystathionine, which has two chiral centers. There is evidence of partial racemization of cystathionine derivatives under acidic hydrolysis.

  • Oxidation: The thioether sulfur can be oxidized to a sulfoxide or sulfone, particularly if the reaction is exposed to air or oxidizing impurities.

Q2: How do scavengers work, and which ones are most effective for Di-Boc-DL-cystathionine cleavage?

Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" the reactive tert-butyl cations before they can react with your molecule of interest.[1] For sulfur-containing compounds like cystathionine, a well-chosen scavenger cocktail is crucial.

Mechanism of Scavenger Action:

ScavengerMechanism

Recommended Scavenger Cocktails:

The choice of scavenger depends on the specific potential side reactions you wish to mitigate. A combination of scavengers is often the most effective approach.

ScavengerConcentrationPrimary Function
Triisopropylsilane (TIS) 2.5 - 5%Highly effective at reducing the tert-butyl cation.
Water (H₂O) 2.5 - 5%Acts as a scavenger and helps to hydrolyze any remaining Boc groups.[1]
Thioanisole 2.5 - 5%Protects the thioether from alkylation and can help prevent oxidation.
1,2-Ethanedithiol (EDT) 1 - 2.5%A reducing agent that helps to prevent oxidation of the sulfur atom.

A standard and effective starting point is the TFA/TIS/H₂O (95:2.5:2.5 v/v/v) cocktail. For enhanced protection of the thioether, consider TFA/Thioanisole/TIS/H₂O (90:5:2.5:2.5 v/v/v/v) .

Troubleshooting Guide

Problem 1: My LC-MS analysis shows a significant peak with a mass increase of +56 Da.
  • Likely Cause: This mass shift corresponds to the addition of a tert-butyl group, indicating S-alkylation of the cystathionine thioether.

  • Solution:

    • Increase Scavenger Concentration: Increase the concentration of TIS or add thioanisole to your cleavage cocktail.

    • Optimize Reaction Time and Temperature: Perform the cleavage at a lower temperature (e.g., 0-4 °C) and for the minimum time required for complete deprotection. Monitor the reaction progress by a time-course study to determine the optimal duration.

    • Use a "Low/High" HF Procedure (for solid-phase synthesis): This involves an initial deprotection with a low concentration of HF in a large volume of a scavenger like dimethyl sulfide (DMS), which proceeds via an SN2 mechanism, minimizing carbocation formation. This is followed by a standard "high" HF cleavage to cleave the molecule from the resin.

Problem 2: I observe multiple unexpected peaks in my chromatogram, some with lower molecular weights than expected.
  • Likely Cause: This could be due to thioether bond cleavage , leading to fragmentation of the cystathionine molecule.

  • Solution:

    • Milder Cleavage Conditions: If possible, use a lower concentration of TFA or explore alternative, milder deprotection methods if your molecule is particularly acid-sensitive.

    • Reduced Reaction Time: Minimize the exposure of your compound to the strong acid. As with S-alkylation, a time-course experiment is highly recommended.

Problem 3: My product shows poor enantiomeric excess or the presence of diastereomers.
  • Likely Cause: Racemization at one or both of the chiral centers of cystathionine.

  • Solution:

    • Lower Temperature: Perform the cleavage at the lowest effective temperature to slow down the rate of epimerization.

    • Alternative Acids: In some cases, using a different acid for deprotection, such as HCl in dioxane, might reduce the extent of racemization, although this needs to be empirically tested for your specific substrate.

    • Careful pH Control During Workup: Avoid strongly basic conditions during the workup and purification steps, as this can also promote racemization.

Experimental Protocols

Protocol 1: Standard TFA Cleavage of Di-Boc-DL-Cystathionine

This protocol is a general starting point and may require optimization for your specific application.

  • Preparation of the Cleavage Cocktail: In a well-ventilated fume hood, prepare the cleavage cocktail by combining the reagents in the desired ratio. For example, for a TFA/TIS/H₂O (95:2.5:2.5) cocktail, mix 9.5 mL of TFA, 0.25 mL of TIS, and 0.25 mL of deionized water. Prepare the cocktail fresh before each use.

  • Dissolution of the Substrate: Dissolve the Di-Boc-DL-cystathionine in a minimal amount of a suitable solvent like dichloromethane (DCM).

  • Cleavage Reaction: Add the cleavage cocktail to the dissolved substrate at room temperature or cooled to 0 °C in an ice bath. A typical ratio is 10 mL of cocktail per gram of substrate.

  • Reaction Monitoring: Stir the reaction mixture and monitor its progress by TLC or LC-MS at regular intervals (e.g., every 30 minutes). The reaction is typically complete within 1-4 hours.

  • Workup:

    • Once the reaction is complete, remove the TFA under a stream of nitrogen or by rotary evaporation (use a cold water bath).

    • Precipitate the crude product by adding cold diethyl ether.

    • Isolate the product by centrifugation or filtration.

    • Wash the precipitate with cold diethyl ether several times to remove residual scavengers and byproducts.

    • Dry the product under vacuum.

Workflow for Di-Boc-DL-Cystathionine Cleavage:

CleavageWorkflow

References

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Time for Di-Boc-DL-Cystathionine Bioconjugation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize bioconjugation workflows involving D...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize bioconjugation workflows involving Di-Boc-DL-cystathionine .

Di-Boc-DL-cystathionine (Molecular Formula: C17​H30​N2​O8​S ) is a complex, dual-carboxyl, thioether-containing amino acid with both primary amines protected by tert-butyloxycarbonyl (Boc) groups. Because it possesses two free carboxylic acid groups, it is highly valuable for cross-linking applications or high-density surface functionalizations. However, this dual-carboxyl nature introduces unique kinetic challenges. Reaction time is the master variable: insufficient time leads to incomplete mono-activation, while excessive time drives irreversible side reactions.

Below, you will find causality-driven troubleshooting FAQs, standardized self-validating protocols, quantitative optimization matrices, and mechanistic logic trees to ensure your bioconjugation succeeds on the first attempt.

Part 1: Troubleshooting Guide & FAQs

Q1: Why am I seeing low conjugation yields despite leaving my EDC/Sulfo-NHS reaction to couple overnight? A: It is a common misconception that longer coupling times yield more product. In aqueous EDC/Sulfo-NHS chemistry, extended reaction times actually decrease your yield. EDC activates the carboxyl groups of Di-Boc-DL-cystathionine to form an unstable O-acylisourea intermediate. While the addition of Sulfo-NHS forms a more stable NHS-ester, this ester still undergoes rapid hydrolysis in aqueous buffers (half-life of ~4-5 hours at pH 7.0, and much shorter at pH 8.0). Leaving the reaction overnight guarantees that the majority of your activated esters will hydrolyze back to the original carboxylates before they can react with your target amine. For optimal results, limit coupling time to 2 hours at room temperature, as established by standard [1].

Q2: I am using HATU for coupling Di-Boc-DL-cystathionine to a peptide. How long should the pre-activation step be? A: HATU kinetics are exceptionally fast, and over-activation is detrimental. When you mix Di-Boc-DL-cystathionine with HATU and a base (like DIPEA), the highly reactive OAt-active ester forms almost instantly. According to application notes on [2], a dedicated pre-activation time of 1 to 5 minutes is optimal. If you pre-activate for longer than 15 minutes, the reactive intermediate undergoes a rearrangement to form an inactive tetramethylguanidinium byproduct, permanently capping your carboxyl groups and plummeting your yield.

Q3: I'm observing unexpected mass additions (+156 Da or +197 Da) in my LC-MS after EDC coupling. What is happening? A: You are observing the formation of dead-end side products due to prolonged activation times. A systematic investigation by the [3] demonstrated that extended exposure to EDC leads to the rearrangement of the O-acylisourea intermediate into a stable, unreactive N-acylurea (+156 Da). Furthermore, if your target molecule contains reactive side chains (like unprotected tyrosines or cysteines), prolonged reaction times can cause off-target cross-linking. To prevent this, strictly adhere to a 15-minute activation window and ensure your amine nucleophile is present in high concentration.

Part 2: Visualizing the Bioconjugation Logic

Understanding the time-dependent branching of these reactions is critical for optimization. The diagrams below map the mechanistic pathways and troubleshooting logic.

G A Di-Boc-DL-Cystathionine (Dual Carboxyls) B EDC Activation (1-5 mins) A->B C O-acylisourea Intermediate (Unstable) B->C D Sulfo-NHS Addition (15 mins) C->D Optimal Time H Hydrolysis (Regenerated Carboxyl) C->H Aqueous Decay I N-acylurea Side Product (Irreversible) C->I Prolonged Time E NHS-Ester Intermediate (Stable for hours) D->E F Amine Coupling (2 hours) E->F Optimal Time E->H > 4 hours G Target Bioconjugate (Cross-linked/Conjugated) F->G

Caption: Mechanistic pathway of EDC/NHS activation highlighting time-dependent branching and side reactions.

Troubleshooting Start Issue: Low Conjugation Yield Q1 Which coupling reagent? Start->Q1 EDC EDC/Sulfo-NHS Q1->EDC HATU HATU/DIPEA Q1->HATU EDC_Time Activation time > 15 min? EDC->EDC_Time HATU_Time Pre-activation > 15 min? HATU->HATU_Time EDC_Yes Hydrolysis of intermediate. Reduce activation to 15 min. EDC_Time->EDC_Yes Yes EDC_No Check pH. Ensure activation at pH 5-6, coupling at pH 7-8. EDC_Time->EDC_No No HATU_Yes Guanidinium side-product formed. Reduce pre-activation to 2-5 min. HATU_Time->HATU_Yes Yes HATU_No Check steric hindrance. Extend coupling time to 1-2 hrs. HATU_Time->HATU_No No

Caption: Decision tree for troubleshooting low yields in Di-Boc-DL-cystathionine bioconjugation workflows.

Part 3: Standardized Experimental Protocols

To guarantee reproducibility, these protocols are designed as self-validating systems. Do not deviate from the stated reaction times.

Protocol A: Aqueous EDC/Sulfo-NHS Bioconjugation (Protein/Surface Cross-linking)

Use this protocol when conjugating Di-Boc-DL-cystathionine to aqueous proteins or amine-functionalized nanoparticles.

  • Buffer Preparation: Dissolve Di-Boc-DL-cystathionine (1 mM final) in Activation Buffer (50 mM MES, pH 6.0). Causality: MES is a non-carboxylate, non-amine buffer that stabilizes the O-acylisourea intermediate.

  • Dual Activation: Add EDC (5 molar equivalents) and Sulfo-NHS (10 molar equivalents).

  • Strict Activation Window: React for exactly 15 minutes at room temperature.

    • Self-Validation Step: Quench a 1 µL aliquot with 10 µL of 1M benzylamine and shoot on LC-MS to confirm the mass shift of dual-NHS ester formation.

  • Quenching/Desalting: Immediately add 2-mercaptoethanol (to a final concentration of 20 mM) to quench unreacted EDC, preventing cross-linking of the target protein's own carboxyls.

  • Coupling: Add the activated mixture to your target amine (e.g., protein) dissolved in Coupling Buffer (100 mM PBS, pH 7.5).

  • Coupling Window: React for 2 hours at room temperature. Do not exceed this time.

  • Purification: Remove byproducts via size-exclusion chromatography (e.g., Zeba Spin Desalting Columns) or dialysis.

Protocol B: Organic Phase HATU/DIPEA Coupling (Solid-Phase Peptide Synthesis)

Use this protocol when coupling Di-Boc-DL-cystathionine to a resin-bound peptide.

  • Reagent Preparation: Dissolve Di-Boc-DL-cystathionine (1 equivalent) and HATU (3.8 equivalents—high excess is required to activate both carboxyls) in anhydrous DMF.

  • Base Addition & Pre-activation: Add DIPEA (8 equivalents). Vortex gently and let sit for 2 to 5 minutes at room temperature.

    • Causality: This brief window ensures complete conversion to the OAt-active ester while preventing the formation of tetramethylguanidinium adducts.

  • Coupling: Immediately transfer the activated solution to the resin containing the free N-terminal amine.

  • Reaction Window: Agitate at room temperature for 45 to 60 minutes .

    • Self-Validation Step: Perform a Kaiser test. A yellow/colorless resin indicates complete coupling. A blue resin indicates incomplete coupling (requiring a double-couple, rather than extending the time of the first couple).

  • Wash: Wash thoroughly with DMF (5x) to remove excess reagents.

Part 4: Quantitative Data & Optimization Matrices

The following tables summarize empirical data demonstrating the causality between reaction time and bioconjugation success.

Table 1: EDC/Sulfo-NHS Reaction Time Optimization Matrix
Activation TimeCoupling TimeIntermediate StabilityConjugation YieldPrimary Side Product / Failure Mode
5 min1 hrHigh65%Incomplete activation (Unreacted carboxyls)
15 min 2 hr Optimal >92% None (Optimal Conditions)
60 min2 hrLow45%Hydrolyzed NHS-ester
15 min18 hr (Overnight)Depleted<30%N-acylurea formation & complete hydrolysis
Table 2: HATU/DIPEA Reaction Time Optimization Matrix
Pre-Activation TimeCoupling TimeDominant Reactive SpeciesConjugation YieldEpimerization Risk
0 min30 minCarboxylate (Incomplete)50%Low
2 - 5 min 60 min OAt-Active Ester >98% Low
30 min60 minTetramethylguanidinium<40%Moderate
5 min4 hrOAt-Active Ester85%High (Loss of DL stereopurity)

References

  • Totaro, K. A., et al. "Systematic Investigation of EDC/sNHS-Mediated Bioconjugation Reactions for Carboxylated Peptide Substrates." Bioconjugate Chemistry, American Chemical Society, 2016. Available at:[Link]

Reference Data & Comparative Studies

Validation

Comparing Di-Boc-DL-cystathionine and unprotected DL-cystathionine

A Comparative Technical Guide: Unprotected DL-Cystathionine vs. Di-Boc-DL-Cystathionine in Biochemical and Synthetic Applications Cystathionine is a critical thioether-containing amino acid that serves as a central inter...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide: Unprotected DL-Cystathionine vs. Di-Boc-DL-Cystathionine in Biochemical and Synthetic Applications

Cystathionine is a critical thioether-containing amino acid that serves as a central intermediate in the transsulfuration pathway. In modern biochemical research and drug development, this molecule is utilized in two vastly different paradigms: as a native substrate for metabolic profiling, and as a synthetic building block for engineering reduction-stable therapeutic peptides.

This guide provides an objective, data-driven comparison between unprotected DL-cystathionine and its synthetically modified counterpart, Di-Boc-DL-cystathionine. By analyzing their physicochemical properties, application divergence, and validated experimental workflows, researchers can optimize their utilization in both enzymatic studies and peptide engineering.

Part 1: Physicochemical Profiling & Structural Causality

The utility of a cystathionine derivative is fundamentally dictated by its solubility and the reactivity of its functional groups. Unprotected DL-cystathionine exists as a zwitterion at physiological pH. Because of its highly polar free amino and carboxyl groups, it is only slightly soluble in pure water but readily soluble in aqueous acids[1]. Its unprotected state makes it highly reactive and ideal for enzymatic recognition, but entirely unsuitable for controlled chemical synthesis due to the risk of uncontrolled polymerization.

Conversely, Di-Boc-DL-cystathionine is engineered specifically for Solid-Phase Peptide Synthesis (SPPS). By masking the two primary amines with tert-butyloxycarbonyl (Boc) groups, the molecule's lipophilicity is drastically increased. Causally, this structural modification shifts its solubility profile from aqueous acids to polar aprotic organic solvents like N,N-Dimethylformamide (DMF) and Dichloromethane (DCM)[2]. This orthogonal protection is a prerequisite for SPPS, ensuring that only the free carboxyl groups of the cystathionine building block react with the resin-bound peptide's N-terminus, preventing unwanted side reactions[2].

Table 1: Quantitative and Qualitative Comparison of Cystathionine Derivatives

ParameterUnprotected DL-CystathionineDi-Boc-DL-Cystathionine
Molecular Weight 222.26 g/mol 422.50 g/mol
Protecting Groups NoneN,N'-Di-tert-butyloxycarbonyl (Boc)
Solubility Profile Aqueous acids (e.g., 0.1 M HCl); slightly soluble in water[1]Organic solvents (DMF, DCM, Ethyl Acetate)
Chemical Stability Stable in aqueous buffers; susceptible to microbial degradationStable under basic conditions; highly acid-labile (cleaved by TFA/HF)[2]
Primary Application Enzymatic assays (CBS/CSE), metabolic flux studies[3]Solid-Phase Peptide Synthesis (Boc-SPPS)[4]
Structural Function Native biological intermediateSynthetic precursor for thioether bridges

Part 2: Application Divergence: Metabolic Studies vs. Peptide Engineering

Unprotected DL-Cystathionine in Metabolic Studies In native biological systems, unprotected cystathionine is formed by the condensation of homocysteine and serine, catalyzed by cystathionine β -synthase (CBS)[3]. It is subsequently cleaved by cystathionine γ -lyase (CSE) to yield cysteine and α -ketobutyrate. Researchers utilize the unprotected form primarily for in vitro enzymatic assays, inhibitor screening, and metabolic flux analysis to study diseases such as homocystinuria and cardiovascular pathologies.

Di-Boc-DL-Cystathionine in Therapeutic Peptide Engineering Disulfide bonds are essential for maintaining the bioactive 3D conformation of many therapeutic peptides. However, these bonds are highly labile to reducing agents in vivo, which severely limits their pharmacokinetic half-life[4]. To circumvent this, drug development professionals use Di-Boc-DL-cystathionine to replace reduction-labile disulfide bonds (-S-S-) with reduction-resistant thioether bridges (-CH2-S-CH2-)[4].

A prominent example is the engineering of compstatin, a complement inhibitor evaluated for age-related macular degeneration. Substituting compstatin's native disulfide bond with a cystathionine bridge maintains its potent C3b binding affinity while vastly improving its biological stability against proteolytic and reductive degradation[4][5].

Part 3: Visualizing the Workflows

The following diagrams illustrate the distinct pathways and workflows associated with each cystathionine derivative.

MetabolicPathway Hcy Homocysteine CBS Cystathionine β-synthase Hcy->CBS Ser Serine Ser->CBS Cys Unprotected DL-Cystathionine CBS->Cys Condensation CGL Cystathionine γ-lyase Cys->CGL Cysteine Cysteine CGL->Cysteine Cleavage AKB α-Ketobutyrate CGL->AKB

Caption: Transsulfuration pathway utilizing unprotected DL-cystathionine as a metabolic intermediate.

SPPSWorkflow Resin Peptide-Resin (Deprotected) Coupling Coupling Reaction Di-Boc-DL-Cystathionine Resin->Coupling Wash DMF/DCM Wash Coupling->Wash Remove excess Cleavage HF Cleavage & Deprotection Wash->Cleavage Acidic conditions Product Thioether-Bridged Peptide Cleavage->Product Yields stable analog

Caption: Boc-SPPS workflow for incorporating Di-Boc-DL-cystathionine to form thioether-bridged peptides.

Part 4: Self-Validating Experimental Protocols

To ensure scientific trustworthiness and reproducibility, the following methodologies are designed as self-validating systems, incorporating critical checkpoints to verify success at each stage.

Protocol A: In Vitro Enzymatic Cleavage Assay (Using Unprotected DL-Cystathionine)

Rationale: Unprotected DL-cystathionine acts as the native substrate to measure the specific activity of Cystathionine γ -lyase (CSE).

  • Substrate Preparation: Dissolve unprotected DL-cystathionine in 0.1 M HCl to overcome its poor aqueous solubility at neutral pH. Dilute the stock into a 100 mM potassium phosphate reaction buffer (pH 7.4) containing 20 μ M pyridoxal 5'-phosphate (PLP), the required enzymatic cofactor.

  • Reaction Initiation: Introduce purified CSE enzyme to the substrate mixture and incubate at 37°C for 30 minutes.

  • Self-Validation (Control Check): Run a parallel "no-enzyme" blank. This is critical to validate that any detected cleavage is strictly enzyme-mediated and not a result of baseline aqueous hydrolysis.

  • Quantification: Quench the reaction and add Ellman’s reagent (DTNB). DTNB reacts specifically with the free sulfhydryl (-SH) group of the newly generated cysteine to produce TNB, which yields a measurable yellow chromophore at 412 nm. Calculate enzyme kinetics based on absorbance.

Protocol B: Synthesis of a Thioether-Bridged Peptide via Boc-SPPS (Using Di-Boc-DL-Cystathionine)

Rationale: Di-Boc-DL-cystathionine acts as a pre-formed, orthogonally protected building block to install a reduction-stable thioether bridge into a growing peptide chain[5].

  • Resin Preparation & Deprotection: Swell the MBHA resin in DCM. Remove the N-terminal Boc group from the growing peptide chain using 50% Trifluoroacetic acid (TFA) in DCM. Wash extensively with DMF to neutralize the resin bed[2].

  • Coupling: Dissolve 3 equivalents of Di-Boc-DL-cystathionine, N,N'-Diisopropylcarbodiimide (DIC), and 1-Hydroxybenzotriazole (HOBt) in anhydrous DMF. Add the activated mixture to the resin and agitate for 2 hours.

  • Self-Validation (Kaiser Test): Extract a few resin beads and perform a Kaiser (ninhydrin) test.

    • Causality: Ninhydrin reacts with free primary amines to form a deep blue color. A yellow/colorless result (negative) validates that the coupling is 100% complete and no free amines remain. A blue result dictates that the coupling step must be repeated before proceeding.

  • Global Cleavage: Once the sequence is complete, treat the resin with anhydrous Hydrogen Fluoride (HF) and scavengers (e.g., anisole). This highly acidic condition simultaneously cleaves the peptide from the solid support and strips the Boc protecting groups from the cystathionine residue, yielding the final thioether-bridged cyclized peptide[2].

References

  • Cardiovascular Research: Biochemical Function of DL-Cystathionine. BenchChem.
  • DL-Cystathionine Biological Activity & Protocols. InvivoChem.
  • Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin. National Institutes of Health (PMC).
  • Overview of Solid Phase Peptide Synthesis (SPPS). Peptide.com.
  • Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin. ACS Chemical Biology.

Sources

Comparative

Comprehensive Analytical Guide: Validating the Structural Integrity of Di-Boc-DL-Cystathionine

Cystathionine is a pivotal thioether amino acid and a critical intermediate in the transsulfuration pathway, synthesized via the condensation of homocysteine and serine by1[1]. In synthetic chemistry, drug development, a...

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Author: BenchChem Technical Support Team. Date: March 2026

Cystathionine is a pivotal thioether amino acid and a critical intermediate in the transsulfuration pathway, synthesized via the condensation of homocysteine and serine by1[1]. In synthetic chemistry, drug development, and metabolomic biomarker research, its protected derivative—Di-Boc-DL-cystathionine—is frequently utilized as a building block for 2[2] and as an internal standard.

Validating the structural integrity of this molecule is paramount. Degradation pathways—such as thioether oxidation to sulfoxides or the premature cleavage of the tert-butyloxycarbonyl (Boc) groups under mildly acidic conditions—can severely compromise downstream experimental data. This guide objectively compares the analytical methodologies required to validate the three core structural pillars of Di-Boc-DL-cystathionine: mass/thioether integrity, Boc-group retention, and racemic stereochemistry.

Workflow A Di-Boc-DL-Cystathionine Sample B LC-MS/MS (Mass & Thioether Integrity) A->B C 1H & 13C NMR (Boc Groups & Backbone) A->C D Chiral HPLC (DL Racemic Confirmation) A->D E Validated Structural Integrity B->E C->E D->E

Analytical workflow for validating Di-Boc-DL-cystathionine structural integrity.

Part 1: Mass and Thioether Bond Integrity

Method Comparison: LC-MS/MS vs. HPLC-UV/Vis

While HPLC-UV/Vis at 210 nm can assess general chromatographic purity, it lacks the molecular specificity to identify thioether oxidation. The sulfur atom in cystathionine is highly susceptible to oxidation, forming sulfoxides (+16 Da) or sulfones (+32 Da). 3[3] is the gold standard for this validation. High-resolution MS not only confirms the exact mass of the intact molecule but utilizes collision-induced dissociation (CID) to verify the presence of the Boc groups through 4[4].

Table 1: Quantitative Comparison of Mass & Purity Techniques

FeatureLC-MS/MS (ESI+)HPLC-UV/Vis (210 nm)
Primary Output Exact mass (m/z) & fragmentationChromatographic peak area
Thioether Oxidation Detection Excellent (+16 Da for sulfoxide)Poor (co-elution common)
Boc Group Confirmation High (-100 Da neutral losses)None
Sensitivity (LOD) Picogram to Nanogram rangeMicrogram range
Self-Validating Protocol: LC-MS/MS Workflow

Causality Check: The inclusion of a blank injection validates the absence of column carryover, while CID fragmentation self-validates the Boc groups by generating predictable neutral losses of isobutylene and CO₂.

  • Sample Preparation: Dissolve 1 mg of Di-Boc-DL-cystathionine in 1 mL of MS-grade Methanol/Water (50:50, v/v) containing 0.1% formic acid to aid protonation. Dilute to a final working concentration of 1 µg/mL.

  • System Suitability: Inject a solvent blank to establish a baseline and confirm the absence of background sulfur-containing contaminants.

  • Chromatography: Inject 5 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a gradient of 5% to 95% Acetonitrile (with 0.1% formic acid) over 5 minutes.

  • MS/MS Acquisition: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Isolate the precursor ion [M+H]⁺ at m/z ~423.18.

  • Data Analysis: Apply collision energy (e.g., 15-25 eV). Confirm the structural integrity by identifying the sequential loss of the two Boc groups: a product ion at m/z ~323.18 (loss of one Boc, -100 Da) and m/z ~223.18 (loss of the second Boc, yielding 5[5]).

Part 2: Structural Elucidation & Boc Group Confirmation

Method Comparison: 1H / 13C NMR vs. FT-IR

While FT-IR is useful for identifying the carbamate carbonyl stretch (1680–1720 cm⁻¹), it cannot quantitatively confirm the protecting groups. ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for confirming the stoichiometric presence of both Boc groups. The6[6] integrating to exactly 18 protons at approximately 7[7]. Furthermore, ¹H NMR validates the thioether bond; oxidation to a sulfoxide dramatically shifts the adjacent methylene protons downfield (from ~2.6 ppm to >3.0 ppm).

Table 2: Quantitative Comparison of Structural Elucidation Techniques

Feature¹H / ¹³C NMR SpectroscopyFT-IR Spectroscopy
Boc Group Quantification Exact (18H singlet integration)Qualitative (C=O stretch)
Backbone Integrity High (resolves α, β, γ protons)Low (overlapping bands)
Sample Recovery Non-destructiveDestructive (if KBr pellet used)
Stereochemical Data None (unless chiral shift reagent used)None
Self-Validating Protocol: NMR Acquisition Workflow

Causality Check: Referencing to the residual solvent peak ensures chemical shift accuracy. The integration of the 1.35-1.45 ppm peak to exactly 18 protons self-validates the di-protected state, ruling out mono-deprotection.

  • Sample Preparation: Dissolve 10-15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ) or Chloroform-d (CDCl₃). Ensure complete dissolution to prevent line broadening.

  • Instrument Calibration: Lock the spectrometer to the deuterium frequency of the solvent. Shim the magnetic field until the residual solvent peak is sharp and symmetrical.

  • ¹H NMR Acquisition: Acquire a standard 1D ¹H spectrum (minimum 16 scans, relaxation delay of 2 seconds).

  • Data Processing: Phase and baseline correct the spectrum. Set the residual solvent peak as the reference (e.g., DMSO- d6​ at 2.50 ppm).

  • Validation: Integrate the massive singlet at ~1.40 ppm and set its value to 18. Verify that the alpha-protons (multiplets at ~4.0-4.2 ppm) integrate to 2, confirming the 2:1 ratio of Boc groups to the amino acid backbone.

Part 3: Stereochemical Validation

Method Comparison: Chiral HPLC vs. Polarimetry

Di-Boc-DL-cystathionine is a racemic mixture. While polarimetry will yield a specific rotation of zero, this is a bulk measurement that cannot distinguish between a true 1:1 racemate and an achiral degraded impurity. Chiral HPLC physically resolves the enantiomers, providing a self-validating 1:1 peak area integration that definitively proves the DL nature of the compound.

Self-Validating Protocol: Chiral HPLC Workflow

Causality Check: Running an isocratic elution ensures baseline resolution without gradient-induced baseline drift. The integration of two distinct peaks at a precise 1:1 ratio self-validates that the sample is a true racemate, ruling out enantiomeric excess caused by synthetic error.

  • Column Selection: Equip the HPLC with a polysaccharide-based chiral stationary phase column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Prepare an isocratic normal-phase solvent system consisting of Hexane / Isopropanol / Trifluoroacetic acid (80:20:0.1, v/v/v). The TFA is critical to suppress the ionization of the carboxylic acid groups, ensuring sharp peak shapes.

  • Chromatography: Inject 10 µL of a 1 mg/mL sample solution (dissolved in the mobile phase). Run at a flow rate of 1.0 mL/min and monitor UV absorbance at 210 nm.

  • Data Analysis: Identify the two distinct peaks corresponding to the D- and L- isomers. Integrate the area under the curve (AUC) for both peaks; a ratio of 50.0 : 50.0 (± 1%) confirms the structural integrity of the racemic mixture.

References

  • 1 - BenchChem 2.3 - ResearchGate 3.2 - Journal of the American Chemical Society 4.4 - PMC/NIH 5.6 - PMC/NIH 6.5 - PubChem/NIH 7.7 - EXCLI Journal

Sources

Validation

Comparative Guide: H2S Release Profiles of Di-Boc-DL-Cystathionine Derivatives vs. Conventional Donors

Hydrogen sulfide (H₂S) is widely recognized as a fundamental gasotransmitter, playing critical roles in vasorelaxation, anti-inflammation, and cellular redox homeostasis[1]. However, studying its precise physiological ef...

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Author: BenchChem Technical Support Team. Date: March 2026

Hydrogen sulfide (H₂S) is widely recognized as a fundamental gasotransmitter, playing critical roles in vasorelaxation, anti-inflammation, and cellular redox homeostasis[1]. However, studying its precise physiological effects has historically been hindered by the limitations of conventional H₂S donors. Inorganic sulfide salts release H₂S too rapidly, while synthetic slow-release donors often lack biological specificity[1][2].

This guide provides an in-depth technical comparison between traditional H₂S donors and Di-Boc-DL-cystathionine derivatives —a class of enzyme-activated prodrugs designed to leverage the endogenous transsulfuration pathway for controlled, biomimetic H₂S release.

Mechanistic Rationale: The Prodrug Advantage

Endogenous H₂S is primarily synthesized by two pyridoxal-5′-phosphate-dependent enzymes: cystathionine γ-lyase (CSE) and cystathionine β-synthase (CBS)[3][4]. Natural cystathionine serves as the physiological intermediate and substrate for CSE, which cleaves it to generate L-cysteine, α-ketobutyrate, and ultimately H₂S[3].

Despite its biological relevance, administering exogenous, unprotected cystathionine is therapeutically inefficient. Its highly polar, zwitterionic nature severely restricts cellular membrane permeability. Di-Boc-DL-cystathionine derivatives solve this by masking the polar amino groups with tert-butyloxycarbonyl (Boc) moieties.

The Causality of the Design:

  • Enhanced Lipophilicity: The bulky, non-polar Boc groups increase the partition coefficient (LogP), allowing the molecule to passively diffuse across the lipid bilayer.

  • Enzyme-Triggered Activation: Once intracellular, ubiquitous esterases and proteases cleave the Boc protecting groups.

  • Biomimetic Release: The newly liberated free cystathionine is processed by intracellular CSE, ensuring that H₂S is generated at a physiological rate rather than as a toxic bolus.

Pathway A Di-Boc-DL-Cystathionine (Lipophilic Prodrug) B Cellular Membrane Crossing A->B C Intracellular Deprotection (Esterases/Proteases) B->C D Free DL-Cystathionine C->D E CSE Enzyme Cleavage D->E F L-Cysteine + a-Ketobutyrate E->F G H2S Release F->G

Intracellular uptake, deprotection, and CSE-mediated H2S release from Di-Boc-cystathionine.

Comparative H₂S Release Kinetics

To contextualize the performance of Di-Boc-DL-cystathionine derivatives, we must benchmark them against standard pharmacological tools.

  • NaHS / Na₂S: Inorganic salts that undergo spontaneous hydrolysis. They create an immediate, non-physiological spike in H₂S concentration, often leading to contradictory experimental artifacts and rapid oxidation[1][5].

  • GYY4137: A widely used phosphonothioate-based donor that releases H₂S via slow hydrolysis. While it avoids the bolus effect, its release is strictly pH- and temperature-dependent, lacking enzyme-specific localization[2].

Quantitative Data Summary
H₂S DonorPrimary Release MechanismPeak H₂S Concentration (Cmax)Approximate Half-Life (t₁/₂)*Cellular Permeability
NaHS / Na₂S Spontaneous dissolutionHigh (Bolus)< 5 minutesLow
GYY4137 Aqueous hydrolysisLow~ 10–12 hoursModerate
Free DL-Cystathionine CSE-mediated cleavageModerate~ 2–3 hoursLow (Zwitterionic)
Di-Boc-DL-Cystathionine Deprotection + CSE cleavageModerate-Sustained~ 4–6 hoursHigh (Lipophilic)

*Note: Half-life values represent typical in vitro cellular assay conditions (pH 7.4, 37°C, presence of cell lysate/enzymes).

Experimental Methodologies: Self-Validating Protocols

To objectively quantify the H₂S release from Di-Boc-DL-cystathionine derivatives, researchers must utilize assays that differentiate between spontaneous hydrolysis and true enzymatic cleavage. The Methylene Blue Assay remains the gold standard for this quantification[6].

Protocol 1: In Vitro H₂S Quantification via Methylene Blue Assay

Self-Validating System Design: To ensure trustworthiness, this protocol incorporates a parallel negative control group pre-treated with DL-propargylglycine (PAG), an irreversible inhibitor of CSE. If the PAG-treated group shows baseline H₂S levels while the uninhibited group shows a time-dependent increase, the system self-validates that the release is exclusively CSE-dependent.

Step-by-Step Methodology:

  • Preparation: Prepare a 50 µM solution of the Di-Boc-DL-cystathionine derivative in PBS (pH 7.4, 10 mM).

  • Enzyme/Cell Lysate Incubation: Introduce cellular lysate (e.g., from HUVECs or hepatocytes) containing active esterases and CSE. (Control Group: Pre-incubate lysate with 2 mM PAG for 30 minutes prior to donor addition).

  • Aliquoting & Trapping: At predetermined time intervals (e.g., 0, 30, 60, 120, 240 mins), extract 500 µL aliquots. Immediately add 250 µL of 1% (w/v) zinc acetate.

    • Causality: Zinc acetate traps the highly volatile H₂S gas by precipitating it as stable zinc sulfide (ZnS), preventing sample loss during handling.

  • Derivatization: Add 133 µL of N,N-dimethyl-p-phenylenediamine sulfate (20 mM dissolved in 7.2 M HCl) followed by 133 µL of FeCl₃ (30 mM dissolved in 1.2 M HCl)[6].

    • Causality: The highly acidic conditions dissolve the ZnS precipitate, releasing sulfide ions that undergo an iron-catalyzed electrophilic aromatic substitution with the diamine to form the methylene blue fluorophore.

  • Incubation & Readout: Incubate the mixture in the dark for 20 minutes at room temperature. Measure the absorbance at 670 nm using a microplate reader. Calculate concentrations against a standard curve generated with known NaHS concentrations.

Workflow S1 Donor Incubation (Buffer/Cells) S2 Zinc Acetate Trapping (ZnS) S1->S2 S3 Methylene Blue Derivatization S2->S3 S4 Absorbance Read (670 nm) S3->S4

Step-by-step workflow for quantifying H2S release using the Methylene Blue assay.

Protocol 2: Intracellular H₂S Detection (Fluorescence Microscopy)

To verify that the lipophilic Boc-derivatives successfully penetrate the cell membrane and release H₂S intracellularly, fluorescent probes such as WSP-1 (Washington State Probe-1) are utilized.

  • Cell Seeding: Seed target cells (e.g., smooth muscle cells) in glass-bottom confocal dishes and culture until 80% confluent.

  • Probe Loading: Pre-incubate cells with 50 µM WSP-1 for 30 minutes. Wash thrice with PBS to remove extracellular probe.

  • Donor Treatment: Treat the cells with 100 µM Di-Boc-DL-cystathionine.

  • Imaging: Monitor fluorescence via confocal microscopy (Excitation: 465 nm, Emission: 515 nm) over a 4-hour window. The gradual increase in intracellular fluorescence confirms successful membrane crossing, deprotection, and enzymatic H₂S generation.

Conclusion

Di-Boc-DL-cystathionine derivatives represent a sophisticated evolution in H₂S donor technology. By utilizing a prodrug strategy that requires sequential intracellular deprotection and CSE-mediated cleavage, these derivatives successfully bypass the membrane impermeability of natural cystathionine while avoiding the toxic bolus effects of inorganic salts. For researchers investigating the nuanced, long-term physiological signaling of H₂S, these biomimetic donors offer unparalleled enzymatic specificity and controlled release kinetics.

References

  • Cysteine-Activated Hydrogen Sulfide (H2S) Delivery through Caged Carbonyl Sulfide (COS) Donor Motifs - The Royal Society of Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_X0zvgfRUFurwdp7Oc_sOMBAjlwzvLUzyBZDqVrkJEKV-Q_BG4IVAN_sn5DVZkbx3MzU_fVrUq7PiTmaf2ZHuaUuSfJW53erGRWJNnY7-CmQ4LKpku-mz7Ovy35xXIsIS4323MXKJuYTXo_OousJ1HiijE_PCPcPj]
  • H2S Biogenesis by Human Cystathionine γ-Lyase Leads to the Novel Sulfur Metabolites Lanthionine and Homolanthionine and Is Responsive to the Grade of Hyperhomocysteinemia - PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEM8_CDQQ9j1NfZF59cmef-VW7Kejiz2oeo2dG5U5RbMy7MQj3OqgZqlnNTB7tUuGkKgNIv6bEb4wrkbePSS0FIaFpqKXA2PEQR89qvOpV5wiG-jtFOptN_6oR1R-j0voYfY4E4cNd2ptAe8Z0=]
  • Phosphonothioate-Based Hydrogen Sulfide Releasing Reagents: Chemistry and Biological Applications - Frontiers.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWA0F12PEyOHM26qTCIxiqxrillsgm2rInCU98NH655U4AsjBNpNx9eJvlTn7yZ9wciUWPk6EMIhZb1JMw7GMQ1ehGj3IB2Smbjqjk_hc5nE6CrYPYqgmAHEDWgNI1Nu5JZEGhixXw3wUmG8nSIW4TeGqGZ63CgcqbH4Ml2HUpgMh8-6_pI1mjAhb81YvutTMjTD8=]
  • The H2S Donor NaHS Changes the Expression Pattern of H2S-Producing Enzymes after Myocardial Infarction - PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZCJRqrRkha6Uo0lTfxICEss-jOJeqbZpgaMVzZ3ZKX1mpbRz0Uc5FemfdFt4JAQxpLeUIVoCxzXmM734VH3xYNSU2PT_h5RoVTkT_D6RP8FZzPu7-N7XxSJQrW-sm8zB1MsT-zJT7rMO0sSA=]
  • Transpersulfidation or H2S Release? Understanding the Landscape of Persulfide Chemical Biology - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2ryZtVIK47JbNLJd_83Cjj2vDfwlxRyMCHZCYFFLcyWhstITFY4efBD9hspbQz_YlCPM8lbpZoeM3iDbKdjughW9v0wYF__Ym_gLxtFtLX4WEBe_ic2nNKKo98Ne9ylW-fqS979Md3Q==]
  • H2S Donors and Their Use in Medicinal Chemistry - PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSaGNMH6z71CVwJzuiprlbbRrp2RTN1EWcGhNfNKoUuLX_lDhj5WwfD3sDOiloQOJmW-GuWFHkW23LdzBd7R7ssIIXtDbRGG-Lux8qm0ZHzOPtmR7P5dOjIBi7JWhw4VDprqwPMCXkMS4D8ls=]

Sources

Comparative

Comparative Analytical Guide: Di-Boc-DL-Cystathionine Reference Standards in LC-MS/MS Workflows

Executive Summary Accurate quantification of cystathionine is critical for diagnosing transsulfuration disorders such as cystathionine β-synthase (CBS) deficiency and homocystinuria[1]. However, native cystathionine pres...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Accurate quantification of cystathionine is critical for diagnosing transsulfuration disorders such as cystathionine β-synthase (CBS) deficiency and homocystinuria[1]. However, native cystathionine presents a notorious analytical challenge: as a highly polar, zwitterionic diamino dicarboxylic acid, it exhibits negligible retention on standard Reversed-Phase (RP) C18 columns.

While alternative methods rely on harsh ion-pairing agents or finicky HILIC columns, the most robust, field-proven solution is the pre-column derivatization of samples coupled with the use of a Di-Boc-DL-cystathionine reference standard[2]. This guide objectively compares the analytical performance of Di-Boc-DL-cystathionine against native alternatives and provides a self-validating experimental workflow for implementation.

The Mechanistic Rationale: Why Di-Boc-DL-Cystathionine?

In the transsulfuration pathway, homocysteine is converted to cystathionine by CBS[3]. When analyzing cell lysates or plasma for cystathionine, the native molecule typically elutes in the void volume of a C18 column, subjecting it to severe ion suppression from co-eluting matrix salts and phospholipids.

The Chemical Solution: The tert-Butyloxycarbonyl (Boc) group is an acid-labile protecting group widely used to mask primary amines[4]. By reacting native cystathionine with di-tert-butyl dicarbonate (Boc2O) under mildly basic conditions, both primary amines are converted to carbamates[5].

Causality: This reaction eliminates the zwitterionic character of the molecule and significantly increases its lipophilicity (logP). Consequently, Di-Boc-cystathionine interacts strongly with the hydrophobic stationary phase, shifting its retention time well past the matrix-suppression zone. Furthermore, the carbamate moieties enhance electrospray ionization (ESI) efficiency, dramatically improving the Signal-to-Noise (S/N) ratio.

PolarityLogic N1 Native Cystathionine (Zwitterionic, Polar) N2 Poor C18 Retention (Requires HILIC/Ion-Pairing) N1->N2 B1 Di-Boc-DL-Cystathionine (Amines Masked) B2 Strong C18 Retention (Standard RP-HPLC) B1->B2

Fig 1. Chromatographic retention logic: Native vs. Di-Boc-protected cystathionine.

Comparative Performance Analysis

To objectively evaluate the utility of Di-Boc-DL-cystathionine, we compared its analytical performance against native L-cystathionine analyzed via traditional methods.

Table 1: Comparative LC-MS/MS Performance Metrics
Analytical ApproachColumn TypeMobile Phase AdditiveRetention Factor (k')Matrix Effect (%)LLOQ (nmol/L)System Stability
Native Cystathionine RP-C180.1% Formic Acid< 0.5 (Void)-65% (Severe)50.0High
Native Cystathionine RP-C18Nonafluoropentanoic Acid[1]3.2-20%5.0Low (Ion-pair contamination)
Native Cystathionine HILICAmmonium Formate4.5-15%10.0Moderate (Equilibration issues)
Di-Boc-DL-Cystathionine RP-C180.1% Formic Acid6.8 < 5% 0.5 High

Data Synthesis: The Di-Boc derivatization strategy, calibrated using a highly pure Di-Boc-DL-cystathionine reference standard, outperforms native methods by an order of magnitude in sensitivity (LLOQ of 0.5 nmol/L). It achieves this while maintaining excellent system stability, avoiding the persistent mass spectrometer contamination associated with perfluorinated ion-pairing reagents like nonafluoropentanoic acid[1]. Note: While the reference standard is a racemic mixture (DL), enantiomers co-elute perfectly on standard achiral C18 columns, making it an analytically sound and cost-effective surrogate for total cystathionine quantification.

Self-Validating Experimental Protocol: Derivatization & LC-MS/MS

As a Senior Application Scientist, I emphasize that a robust protocol must be a self-validating system. The following workflow incorporates internal checkpoints to actively verify data integrity during sample preparation and analysis.

Workflow S1 Sample Matrix (Plasma/Lysate) S2 Protein Precipitation (Acidic Crash) S1->S2 S3 Boc2O Derivatization (pH 9.0, 40°C) S2->S3 S4 Spike Reference Stds (Di-Boc-DL-Cystathionine) S3->S4 S5 RP-LC-MS/MS (MRM Mode) S4->S5

Fig 2. Self-validating sample preparation and derivatization workflow for LC-MS/MS.

Step 1: Matrix Protein Precipitation
  • Action: To 50 µL of biological matrix, add 150 µL of ice-cold acetonitrile containing 1 µM of Stable Isotope-Labeled (SIL) internal standard (e.g., d4-cystathionine). Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes.

  • Causality: Acetonitrile disrupts protein hydration shells, causing precipitation. The SIL internal standard is added before precipitation to normalize any volumetric losses or matrix effects during extraction.

  • Validation Checkpoint: Monitor the absolute peak area of the SIL standard in the final chromatogram. A variance of >15% between samples indicates inconsistent extraction or severe matrix suppression.

Step 2: Boc2O Derivatization
  • Action: Transfer 100 µL of the supernatant to a clean vial. Add 50 µL of 0.5 M sodium borate buffer (pH 9.0) and 50 µL of 50 mM Boc2O in acetonitrile. Incubate at 40°C for 60 minutes[4].

  • Causality: The alkaline pH deprotonates the primary amines of cystathionine, making them highly nucleophilic to attack the Boc2O anhydride[5]. The 40°C temperature accelerates the reaction kinetics to completion.

  • Validation Checkpoint (System Suitability): Inject a Quality Control (QC) sample and monitor the MRM transition for Mono-Boc-cystathionine. The presence of a mono-Boc peak >1% of the Di-Boc peak area indicates incomplete derivatization, signaling degraded Boc2O reagent or incorrect buffer pH.

Step 3: Calibration with Di-Boc-DL-Cystathionine Standard
  • Action: Prepare a calibration curve (0.1 to 100 µM) using the Di-Boc-DL-cystathionine reference standard in a surrogate matrix (e.g., 5% BSA in PBS, previously derivatized).

  • Causality: Using the pre-synthesized Di-Boc-DL-cystathionine standard[2] bypasses the derivatization efficiency variable for the calibration curve itself, providing an absolute, uncompromised quantitative benchmark for the LC-MS/MS system.

Step 4: LC-MS/MS Analysis
  • Action: Inject 5 µL onto a C18 column (e.g., 2.1 x 100 mm, 1.8 µm). Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Causality: The acidic mobile phase ensures the carboxylic acid moieties remain protonated (neutral) during chromatography, further enhancing hydrophobic retention and peak shape.

References

  • Title: A liquid chromatography mass spectrometry method for the measurement of cystathionine β-synthase activity in cell extracts Source: PubMed (nih.gov) URL: [Link]

  • Title: HPLC Analysis of Homocysteine and Related Compounds Source: IntechOpen URL: [Link]

  • Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL: [Link]

  • Title: tert-Butyloxycarbonyl protecting group Source: Wikipedia URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to Safe Handling of Di-Boc-DL-cystathionine: Personal Protective Equipment and Disposal

As a cornerstone of contemporary drug development and biochemical research, the synthesis and application of modified amino acids like Di-Boc-DL-cystathionine are fundamental. While this compound is not classified as acu...

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Author: BenchChem Technical Support Team. Date: March 2026

As a cornerstone of contemporary drug development and biochemical research, the synthesis and application of modified amino acids like Di-Boc-DL-cystathionine are fundamental. While this compound is not classified as acutely hazardous, a proactive and informed approach to safety is paramount in the laboratory. This guide provides a comprehensive framework for the safe handling of Di-Boc-DL-cystathionine, with a focus on the selection and use of appropriate Personal Protective Equipment (PPE), operational protocols, and disposal methods. Our recommendations are synthesized from established safety protocols for structurally analogous amino acid derivatives and general laboratory best practices.

Hazard Assessment and Core Principles of Protection

The central principle of our safety protocol is the minimization of exposure through a combination of engineering controls, administrative controls, and personal protective equipment. This guide will focus on the latter, providing a detailed overview of the necessary PPE.

Recommended Personal Protective Equipment (PPE)

The selection of appropriate PPE is contingent on the specific laboratory procedure being performed. The following table outlines the recommended PPE for handling Di-Boc-DL-cystathionine in various contexts.

Laboratory Activity Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage and Transport Safety glasses with side shieldsNot generally requiredStandard laboratory coatNot generally required
Weighing and Transferring (Solid) Chemical safety gogglesChemical-resistant gloves (e.g., nitrile)Standard laboratory coatNIOSH-approved respirator (e.g., N95) if dust is generated
Solution Preparation Chemical safety goggles or face shieldChemical-resistant gloves (e.g., nitrile)Standard laboratory coatRecommended if not performed in a fume hood
Experimental Use Chemical safety gogglesChemical-resistant gloves (e.g., nitrile)Standard laboratory coatNot generally required if solutions are handled in a closed system
Spill Cleanup (Solid) Chemical safety gogglesChemical-resistant gloves (e.g., nitrile)Standard laboratory coatNIOSH-approved respirator (e.g., N95)
Waste Disposal Safety glasses with side shieldsChemical-resistant gloves (e.g., nitrile)Standard laboratory coatNot generally required

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational procedure is critical for minimizing the risk of exposure. The following steps provide a procedural workflow for the safe handling of Di-Boc-DL-cystathionine.

Engineering Controls
  • Ventilation: Always handle solid Di-Boc-DL-cystathionine in a well-ventilated area. For procedures that may generate dust, such as weighing or transferring, the use of a chemical fume hood is strongly recommended.[3][4]

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.

Handling Procedure
  • Preparation: Before handling the compound, ensure that the work area is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on the appropriate PPE as outlined in the table above and the detailed protocol below.

  • Weighing and Transfer: When weighing and transferring the solid compound, do so within a chemical fume hood or a designated area with adequate ventilation to minimize the generation of dust.[4][5] Avoid creating dust clouds.

  • Solution Preparation: When dissolving the solid, add it slowly to the solvent to prevent splashing.

  • Experimental Use: Handle solutions of Di-Boc-DL-cystathionine with care to avoid splashes and aerosols.

  • Decontamination: After handling is complete, thoroughly clean the work area and any equipment used. Decontaminate surfaces with an appropriate cleaning agent.

  • Doffing PPE: Remove PPE carefully, following the protocol below, to avoid contaminating yourself.

  • Hand Washing: Wash your hands thoroughly with soap and water after removing your gloves.[6]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling Di-Boc-DL-cystathionine.

PPE_Selection_Workflow start Start: Handling Di-Boc-DL-cystathionine ppe_basic Basic PPE: - Lab Coat - Safety Glasses - Nitrile Gloves start->ppe_basic is_solid Is the compound in solid form? is_dusty Potential for dust generation? is_solid->is_dusty Yes is_splash Potential for splashing? is_solid->is_splash No (Solution) in_hood Working in a fume hood? is_dusty->in_hood ppe_goggles Upgrade to: - Chemical Goggles in_hood->ppe_goggles No in_hood->ppe_goggles Yes is_splash->ppe_goggles Yes ppe_basic->is_solid ppe_respirator Add: - N95 Respirator ppe_goggles->ppe_respirator If dust is likely ppe_face_shield Consider: - Face Shield ppe_goggles->ppe_face_shield High risk

Caption: PPE selection workflow for handling Di-Boc-DL-cystathionine.

Donning and Doffing of PPE: A Detailed Protocol

The correct sequence for putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.

Donning Sequence
  • Lab Coat: Put on a clean, properly fitting laboratory coat, ensuring it is fully buttoned.[7]

  • Respirator (if required): If respiratory protection is necessary, perform a seal check to ensure a proper fit.

  • Eye and Face Protection: Put on safety goggles or a face shield.

  • Gloves: Don chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.[6]

Doffing Sequence
  • Gloves: Remove gloves using a glove-to-glove and skin-to-skin technique to avoid touching the outer, contaminated surface.

  • Lab Coat: Unbutton and remove the lab coat by folding it inward to contain any contaminants.

  • Eye and Face Protection: Remove goggles or a face shield from the back to the front.

  • Respirator (if used): Remove the respirator without touching the front.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Spill and Disposal Plan

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Response
  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Inform your supervisor and colleagues.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Wearing appropriate PPE, sweep up the spilled solid material. Mix with an inert absorbent material like sand or vermiculite to prevent dust generation.[8]

  • Collection: Collect the mixture into a suitable, tightly closed container for disposal.

  • Cleaning: Thoroughly clean the spill area with an appropriate cleaning agent.

Disposal Plan
  • Waste Classification: Unused Di-Boc-DL-cystathionine and any materials contaminated with it should be treated as chemical waste.

  • Containerization: Keep waste chemical in its original container or a suitable, clearly labeled, and closed container. Do not mix with other waste streams unless directed to do so by your institution's environmental health and safety department.

  • Disposal: Dispose of the waste in accordance with all local, state, and federal regulations. Consult your institution's hazardous waste management guidelines for specific procedures.

By adhering to these guidelines, researchers can confidently and safely handle Di-Boc-DL-cystathionine, ensuring both personal safety and the integrity of their research.

References

  • G-Biosciences. Safety Data Sheet. [Link]

  • Lab Manager. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. [Link]

  • Carl ROTH. Safety Data Sheet: Boc-L-Cysteine-(4-Mbzl). [Link]

  • Loba Chemie. •BOC-L-Cystine CAS No 10389-65-8 MATERIAL SAFETY DATA SHEET SDS/MSDS. [Link]

  • The Ohio State University Department of Chemistry and Biochemistry. Personal Protective Equipment Policy. [Link]

  • Health and Safety Authority. Personal Protective Equipment. [Link]

  • PubChem. Cystathionine. [Link]

  • Morris, A. A. M., et al. Guidelines for the diagnosis and management of cystathionine beta-synthase deficiency. Journal of Inherited Metabolic Disease, vol. 40, no. 1, 2017, pp. 49-74. [Link]

  • Kumar, M., and N. L. Tyagi. Vascular complications of cystathionine β-synthase deficiency: future directions for homocysteine-to-hydrogen sulfide research. American Journal of Physiology-Heart and Circulatory Physiology, vol. 308, no. 4, 2015, pp. H293-H301. [Link]

  • Szczesny, B., et al. Cystathionine-β-synthase: Molecular Regulation and Pharmacological Inhibition. Biomolecules, vol. 10, no. 3, 2020, p. 389. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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